Technical Whitepaper: Chemical Structure, Synthesis, and Pharmaceutical Applications of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile
Executive Summary The compound 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile (often referred to by its tautomeric name, 4-hydroxy-2-phenylpyrimidine-5-carbonitrile) is a highly versatile heterocyclic building block...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile (often referred to by its tautomeric name, 4-hydroxy-2-phenylpyrimidine-5-carbonitrile) is a highly versatile heterocyclic building block in modern medicinal chemistry[1]. Characterized by its dense array of hydrogen bond donors/acceptors and an electron-withdrawing cyano group, this scaffold serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors targeting oncology and autoimmune pathways[2],[3]. This whitepaper provides an in-depth analysis of its structural dynamics, a self-validating synthetic protocol, and its downstream functionalization.
Chemical Identity and Physicochemical Profiling
Understanding the fundamental physicochemical properties of this pyrimidine derivative is essential for predicting its solubility, reactivity, and behavior in biological assays. The presence of the 5-carbonitrile group significantly alters the electron density of the pyrimidine core, making it a unique pharmacophore.
A defining feature of 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile is its lactam-lactim tautomerism .
The strong electron-withdrawing nature of the 5-cyano group drastically lowers the pKa of the pyrimidine ring. In polar solvents (or in the solid state), the equilibrium heavily favors the 4-oxo (lactam) tautomer over the 4-hydroxy (lactim) form. This structural dynamic dictates the conditions required for downstream halogenation: the highly stable lactam carbonyl is relatively unreactive to mild electrophiles and requires aggressive activation (e.g., POCl₃ with a nucleophilic catalyst) to be converted into a leaving group for subsequent cross-coupling or Nucleophilic Aromatic Substitution (SNAr)[4].
Fig 1: Tautomeric equilibrium and downstream SNAr functionalization for kinase inhibitor synthesis.
Synthetic Methodologies & Mechanistic Causality
The most robust and regioselective method for synthesizing 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile is the base-catalyzed condensation of benzamidine with ethyl ethoxymethylenecyanoacetate (EMCE) (also known as ethyl 2-cyano-3-ethoxyacrylate)[5],[2].
Mechanistic Causality:
Why utilize EMCE instead of a standard multicomponent reaction (e.g., benzaldehyde + malononitrile)? Standard multicomponent reactions typically yield 4-aryl or 6-aryl substituted pyrimidines. EMCE, however, provides a pre-formed, highly electrophilic enol ether. The nucleophilic nitrogen of benzamidine attacks the enol ether carbon, eliminating ethanol. Subsequent intramolecular cyclization of the second amidine nitrogen onto the ester carbonyl guarantees an unsubstituted C6 position, which is an absolute requirement for specific steric profiles in kinase inhibitor design[5],[3].
Fig 2: Synthetic workflow and mechanistic pathway for 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile.
Self-Validating Experimental Protocol
The pyrimidine synthesis from EMCE and amidines is significantly influenced by the mole ratios of the reacting components, with excess amidine and base driving the equilibrium toward complete cyclization[5].
Base Generation: In a flame-dried flask under inert atmosphere (N₂), dissolve sodium metal (2.0 eq) in anhydrous ethanol to generate a fresh sodium ethoxide (NaOEt) solution. Causality: Anhydrous conditions prevent the premature saponification of the EMCE ester group.
Amidine Free-Basing: Add benzamidine hydrochloride (1.5 eq) to the NaOEt solution and stir for 15 minutes at room temperature. The generation of NaCl precipitate indicates the successful release of the free amidine base.
Condensation: Add ethyl ethoxymethylenecyanoacetate (EMCE) (1.0 eq) dropwise. Elevate the temperature to reflux (approx. 78°C) for 2 to 4 hours[5],[2].
In-Process Control (IPC) & Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is self-validating: it is deemed complete when the UV-active EMCE spot (Rf ~0.6) is entirely consumed and replaced by a highly polar baseline spot, which corresponds to the sodium salt of the target pyrimidine.
Isolation: Cool the mixture to 0°C and slowly acidify with glacial acetic acid or 1M HCl until the pH reaches 4-5.
Validation Check: The immediate formation of a voluminous off-white precipitate confirms successful cyclization. The neutral lactam form is highly insoluble in the acidic aqueous-ethanolic mixture, forcing it out of solution.
Purification: Filter the precipitate under vacuum, wash with cold water to remove inorganic salts, and recrystallize from hot ethanol to afford the pure product.
Downstream Applications in Drug Development
The primary pharmaceutical utility of 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile lies in its activation to 4-chloro-2-phenylpyrimidine-5-carbonitrile (CAS: 33089-16-6)[4].
By treating the oxo-pyrimidine with Phosphorus Oxychloride (POCl₃) in the presence of an acid scavenger/catalyst like N,N-dimethylaniline, the lactam is converted into a highly electrophilic chloro-pyrimidine. The adjacent 5-cyano group acts as a powerful electron sink, dramatically lowering the activation energy required for Nucleophilic Aromatic Substitution (SNAr). This allows the pyrimidine core to be decorated with various complex amines at the C4 position under mild conditions. This exact synthetic logic is heavily utilized in patent literature for the rapid parallel synthesis of Akt kinase inhibitors [2] and Spleen Tyrosine Kinase (Syk) inhibitors [3], which are vital in the treatment of proliferative cancers and rheumatoid arthritis.
References
Title: 4-Hydroxy-2-phenyl-5-pyrimidinecarbonitrile (CID 30307534)
Source: PubChem, National Institutes of Health (NIH)
URL: [Link]
Title: Condensation Reactions of Ethyl Ethoxymethylenecyanoacetate with Amidines
Source: Bulletin of the Chemical Society of Japan / Researcher.Life
URL: [Link]
Title: WO2010104933A1 - Inhibitors of Akt Activity
Source: Google Patents
URL
Title: US20180072744A1 - Heteroaryl Syk Inhibitors
Source: Google Patents
URL
Title: 2-Phenyl-4-chloro-5-cyanopyrimidine (CAS 33089-16-6)
Source: Molaid Chemical Database
URL: [Link]
Mechanism of Action of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile Derivatives: A Technical Guide to Dual EGFR/VEGFR-2 Inhibition
Executive Summary The dihydropyrimidine (DHPM) scaffold, historically recognized for its role in calcium channel blockade, has undergone a profound pharmacological evolution. Recent structure-activity relationship (SAR)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The dihydropyrimidine (DHPM) scaffold, historically recognized for its role in calcium channel blockade, has undergone a profound pharmacological evolution. Recent structure-activity relationship (SAR) optimizations—specifically the introduction of a carbonitrile group at the C5 position and phenyl substitutions at C2/C4—have repurposed these molecules into potent, ATP-competitive receptor tyrosine kinase (RTK) inhibitors. This whitepaper provides an in-depth mechanistic analysis of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), detailing their apoptotic pathways, quantitative efficacy, and the self-validating experimental workflows required for their evaluation.
Structural Biology & Pharmacophore Rationale
The core efficacy of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile derivatives stems from their highly functionalized heterocyclic backbone. The synthesis of these compounds via modified Biginelli reactions allows for precise modular tuning of the pharmacophore[1].
The critical structural features dictating their mechanism of action include:
C5-Carbonitrile Group: Acts as a strong electron-withdrawing group (EWG). This moiety is essential for anchoring the molecule within the kinase hinge region, serving as a robust hydrogen bond acceptor.
C4-Oxo & C6-Substitutions: Provide the necessary steric bulk and dipole moments to stabilize the molecule within the hydrophobic pockets of RTKs.
C2/C4-Phenyl Rings: Enhance lipophilicity and facilitate
π−π
stacking interactions with aromatic residues (e.g., phenylalanine and tyrosine) lining the ATP-binding clefts of target kinases.
Core Mechanism of Action: Dual Kinase Inhibition
Tumor survival and metastasis rely on two parallel physiological axes: cellular proliferation (driven by EGFR) and angiogenesis (driven by VEGFR-2). Monotherapies targeting a single RTK frequently fail due to the compensatory upregulation of alternate signaling pathways. 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile derivatives overcome this resistance by acting as dual-action competitive inhibitors[2].
EGFR Pathway Blockade
In the EGFR active site, the DHPM derivatives compete directly with ATP. Molecular docking and crystallographic insights reveal that the C5-carbonitrile nitrogen establishes a critical hydrogen bond with the backbone amide of Met769 in the hinge region[3]. This interaction locks the kinase in an inactive conformation, halting the downstream PI3K/AKT proliferation cascade.
VEGFR-2 Pathway Blockade
Simultaneously, these derivatives inhibit tumor angiogenesis by binding to the VEGFR-2 intracellular domain. The oxo group and the pyrimidine core form stable hydrogen bonds with Glu885 and Cys919 [3],[4]. By neutralizing VEGFR-2, the compounds sever the MAPK/ERK signaling required for endothelial cell migration and new blood vessel formation.
Downstream Apoptotic Induction
The dual blockade of PI3K/AKT and MAPK/ERK pathways creates a catastrophic signaling vacuum within the malignant cell. This leads to a profound cell cycle arrest at the G1 phase and the robust cleavage/activation of Caspase-3, ultimately executing programmed cell death (apoptosis)[5].
Dual EGFR/VEGFR-2 inhibition by DHPM derivatives leading to downstream apoptosis.
Quantitative Efficacy Profiling
The transition of these derivatives from theoretical design to in vitro validation has demonstrated remarkable potency. When benchmarked against FDA-approved kinase inhibitors (Erlotinib and Sorafenib), highly optimized DHPM hybrids exhibit nanomolar to low-micromolar IC50 values across multiple cancer cell lines.
To ensure high scientific integrity, the evaluation of these derivatives requires a closed-loop, self-validating experimental workflow. The following protocols detail the causality behind each methodological choice, ensuring reproducibility from chemical synthesis to biological validation.
End-to-end workflow from microwave synthesis to flow cytometric validation.
Causality: Traditional Biginelli condensations require hours of reflux, often yielding thermodynamic side products that interfere with sensitive biological assays. Microwave irradiation provides rapid, uniform dielectric heating, driving the reaction to completion in minutes while adhering to green chemistry principles[1].
Reagent Assembly: In a microwave-safe reaction vial, combine equimolar amounts (1.0 mmol) of the substituted benzaldehyde, ethyl cyanoacetate, and urea/thiourea.
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (TsOH) (10 mol%). Rationale: TsOH lowers the activation energy of the rate-limiting iminium ion formation step.
Irradiation: Subject the solvent-free mixture to microwave irradiation (300 W) in 30-second intervals for a total of 3–5 minutes. Monitor progression via TLC (Hexane:Ethyl Acetate 7:3).
Purification & Validation: Quench with cold water, filter the precipitate, and recrystallize from hot ethanol. Validate the structure using 1H NMR. Crucial Step: Use DMSO-d6 as the NMR solvent, as the rigid DHPM heterocyclic scaffold exhibits notoriously poor solubility in CDCl3. Confirm ring closure by identifying the characteristic C4-H doublet near δ 5.00 ppm[2].
Protocol B: In Vitro Kinase Inhibitory Assay (Luminescent)
Causality: To prove the mechanism of action is specifically ATP-competitive RTK inhibition, a Kinase-Glo luminescent assay is utilized. This assay measures residual ATP; a highly active inhibitor prevents ATP consumption by the kinase, resulting in high luminescence[2].
Enzyme Preparation: Incubate recombinant human EGFR or VEGFR-2 (10 ng/well) with the synthesized DHPM derivative (serial dilutions: 0.1 nM to 10 µM) in a 96-well plate containing kinase buffer (pH 7.4) for 15 minutes at room temperature.
Substrate & ATP Addition: Add the specific peptide substrate and ATP. Crucial Step: Standardize ATP concentration at 10 µM. Keeping ATP near its Michaelis constant (
Km
) ensures the assay remains highly sensitive to competitive inhibitors.
Reaction & Detection: Incubate for 45 minutes at 30°C. Add an equal volume of Kinase-Glo reagent and incubate for 10 minutes in the dark to stabilize the luciferase reaction.
Validation: Measure luminescence. The assay is self-validating if the positive controls (Erlotinib for EGFR, Sorafenib for VEGFR-2) yield IC50 values within their known literature ranges. Calculate the test compound's IC50 using non-linear regression.
Protocol C: Flow Cytometry for Apoptotic Validation
Causality: While standard MTT assays confirm that a compound kills cancer cells, they cannot differentiate between necrotic toxicity and targeted apoptosis. Annexin-V/PI double staining provides orthogonal validation that the cell death is mechanistically driven by the intended apoptotic pathways[5].
Cell Culture & Treatment: Seed target cells (e.g., MCF-7) at
1×105
cells/well in 6-well plates. After 24 hours of attachment, treat cells with the DHPM derivative at its calculated IC50 concentration for 48 hours. Include a 0.1% DMSO vehicle control to establish baseline viability.
Harvesting: Trypsinize cells (collecting both floating and attached cells to ensure late-apoptotic cells are not lost), wash twice with cold PBS, and resuspend in 1X Annexin Binding Buffer.
Staining: Add 5 µL of FITC-Annexin V (binds to externalized phosphatidylserine, an early apoptosis marker) and 5 µL of Propidium Iodide (PI) (intercalates DNA in cells with compromised membranes, a late apoptosis/necrosis marker).
Analysis: Incubate in the dark for 15 minutes. Analyze immediately via flow cytometry. A successful RTK-inhibiting DHPM will show a significant population shift into the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants compared to the vehicle control.
References
Methyl 6-Methyl-1-(4-methylphenyl)
Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. RSC Advances.
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PMC.
Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. ACS Omega.
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFR WT /COX-2 inhibitors with docking studies. RSC Publishing.
Structural Crystallography of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile and its Derivatives: A Technical Guide
Executive Summary The pyrimidine-5-carbonitrile scaffold—specifically 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile and its 1,6-dihydro isomers—represents a highly privileged pharmacophore in modern drug discovery....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrimidine-5-carbonitrile scaffold—specifically 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile and its 1,6-dihydro isomers—represents a highly privileged pharmacophore in modern drug discovery. Recognized primarily for their robust inhibitory activity against dihydrofolate reductase (DHFR) and thymidylate synthase, these compounds are critical in the development of antineoplastic and antimicrobial agents .
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between synthetic chemistry and structural biology. By elucidating the exact crystallographic parameters, supramolecular assembly, and experimental methodologies used to resolve these structures, this guide provides researchers with a self-validating framework for structure-based drug design (SBDD).
Pharmacological Relevance and Structural Causality
The biological efficacy of dihydropyrimidine-5-carbonitriles is not coincidental; it is strictly dictated by their three-dimensional conformation. The pyrimidine ring acts as a bioisostere for natural nucleobases, allowing it to competitively bind within the folate-binding pocket of DHFR .
Causality in Design:
The Cyano Group (C-5): Acts as a potent hydrogen-bond acceptor and an electron-withdrawing group, lowering the pKa of the pyrimidine N-H and strengthening its hydrogen-bond donor capacity.
The Oxo Group (C-4/C-6): Essential for anchoring the molecule to the target enzyme's active site via directional hydrogen bonding.
The Phenyl/Alkyl Substituents: Dictate the lipophilicity and the specific "L-shaped" conformation observed in the solid state, which is required to occupy the hydrophobic sub-pockets of DHFR .
Crystallographic Data and Structural Analytics
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining the absolute configuration and supramolecular interactions of pyrimidine-5-carbonitriles. While the exact unsubstituted 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile is a foundational scaffold, high-resolution crystallographic data is most frequently reported for its highly crystalline functionalized derivatives.
Quantitative Unit Cell Parameters
The following table synthesizes the crystallographic data for two representative, highly refined dihydropyrimidine-5-carbonitrile derivatives, illustrating the typical unit cell parameters and refinement metrics expected for this class of compounds , .
Parameter
Compound A (C₁₄H₁₂N₄O₃S)
Compound B (C₁₂H₁₇N₃O₂S)
Crystal System
Monoclinic
Triclinic
Space Group
P2₁/n
P-1
a (Å)
12.2777(3)
5.0379(5)
b (Å)
9.4312(2)
10.5453(10)
c (Å)
12.9412(2)
13.3936(13)
α, β, γ (deg)
90, 107.945(2), 90
85.274(8), 82.170(8), 83.034(8)
Volume (ų)
1425.61(5)
698.14(12)
Z (Molecules/cell)
4
2
Temperature (K)
160 K
296 K
R-factor (R₁)
0.0305
~0.04 - 0.06
Supramolecular Assembly and Synthons
A defining feature of 4-oxo-1,4-dihydropyrimidine-5-carbonitriles is their near-planar heterocyclic core. In the crystal lattice, these molecules predominantly form centrosymmetric dimers. This dimerization is driven by pairs of intermolecular N–H···O hydrogen bonds between the pyrimidine N-H (donor) and the C=O (acceptor) .
This specific interaction forms a highly stable R²₂(8) cyclic motif (synthon) . The formation of this synthon is a thermodynamic sink, minimizing electrostatic repulsion and maximizing lattice energy, which explains the high melting points and low solubility often observed in this chemical class.
Graphviz Diagram: Supramolecular assembly pathway forming the R²₂(8) cyclic synthon.
To ensure scientific integrity and reproducibility, the following protocol details the self-validating workflow required to isolate and resolve the crystal structure of pyrimidine-5-carbonitriles. Every step is designed with explicit causality to prevent twinning, thermal degradation, or phase transitions during data collection .
Step-by-Step Methodology
Step 1: Single Crystal Growth
Procedure: Dissolve ~50 mg of the purified 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile in a minimal volume of a binary solvent system (e.g., Ethanol/Dimethylformamide, 9:1 v/v). Allow the solution to undergo slow evaporation at ambient temperature (293 K) in a vibration-free environment.
Causality: Slow evaporation ensures that the molecules have sufficient time to orient themselves into the thermodynamically favored R²₂(8) synthon, yielding transparent, block-like single crystals free of occlusions.
Step 2: Crystal Selection and Mounting
Procedure: Under a polarizing microscope, select a crystal with optimal dimensions (e.g., 0.68 × 0.47 × 0.15 mm) that exhibits uniform extinction. Coat the crystal in paratone-N oil and mount it on a MiTeGen loop.
Causality: Paratone oil acts as a cryoprotectant. Upon flash-cooling, it forms a rigid glass that holds the crystal firmly in the X-ray beam without contributing to Bragg diffraction, preventing ice ring formation.
Step 3: Cryocooling and Data Collection
Procedure: Transfer the mounted crystal to the diffractometer equipped with a nitrogen cold stream set to 160 K. Collect intensity data using Cu Kα (λ = 1.54184 Å) or Mo Kα radiation.
Causality: Cryocooling to 160 K drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms. This is critical for accurately resolving the positions of lighter atoms, specifically the hydrogen atoms involved in the N-H···O bonding network .
Step 4: Data Reduction and Absorption Correction
Procedure: Integrate the raw frames using software such as CrysAlisPro. Apply a multi-scan empirical absorption correction based on equivalent reflections.
Causality: Absorption correction compensates for the fact that X-rays traveling through the longer axis of the block crystal are attenuated more than those traveling through the shorter axis, ensuring accurate structure factors (
F2
).
Step 5: Structure Solution and Refinement
Procedure: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the model using full-matrix least-squares on
F2
(SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
Causality: Full-matrix least-squares refinement minimizes the difference between the observed and calculated structure factors, validating the structural model. A final
R1
value below 0.05 indicates a highly trustworthy model.
Graphviz Diagram: Step-by-step SCXRD workflow for resolving pyrimidine-5-carbonitriles.
Conclusion
The crystallographic profiling of 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile and its analogs provides indispensable insights into their molecular geometry and supramolecular behavior. The consistent formation of the R²₂(8) cyclic synthon and the L-shaped molecular conformation are not merely solid-state curiosities; they are the fundamental structural drivers that allow these molecules to act as potent competitive inhibitors of target enzymes like DHFR. By adhering to the rigorous SCXRD protocols outlined in this guide, researchers can ensure high-fidelity structural data, paving the way for advanced rational drug design.
References
Al-Wahaibi, L. H., et al. "Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors." Molecules, 2021. URL:[Link]
Kathirvelan, D., et al. "Quantitative analysis of hydrogen and chalcogen bonds in two pyrimidine-5-carbonitrile derivatives, potential DHFR inhibitors: an integrated crystallographic and theoretical study." RSC Advances, 2020. URL:[Link]
El-Emam, A. A., et al. "Crystal structure of 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, C14H12N4O3S." Zeitschrift für Kristallographie - New Crystal Structures, 2022. URL:[Link]
Al-Wahaibi, L. H., et al. "2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile." PubMed Central (PMC), 2014. URL:[Link]
Exploratory
Comprehensive Spectral Analysis of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile: A Technical Guide
Executive Summary The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core of numerous kinase inhibitors, antiviral agents, and antineoplastic drugs. Specifically, 4-oxo-2-phenyl-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core of numerous kinase inhibitors, antiviral agents, and antineoplastic drugs. Specifically, 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile (CAS: 27058-48-6) presents a highly functionalized heterocyclic system. The presence of the electron-withdrawing carbonitrile group at C5, combined with the tautomeric lactam motif (C4-oxo) and the aromatic phenyl ring at C2, creates a complex electronic environment.
This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characterization of this compound. Designed for research scientists and drug development professionals, this guide moves beyond mere data reporting to explain the fundamental causality behind experimental choices and spectral phenomena.
Structural Context & Electronic Effects
To accurately interpret the spectral data of 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile, one must first understand its dynamic structural chemistry.
Tautomerism and Solvent Causality
The compound exists in a tautomeric equilibrium between the 4-oxo-1,4-dihydropyrimidine (lactam) and 4-hydroxypyrimidine (lactim) forms. In the solid state and in highly polar, hydrogen-bond-accepting solvents like DMSO-
d6
, the lactam form predominantly dictates the spectral signature. The thermodynamic stability of the amide-like resonance structure drives this preference. Consequently, NMR and IR protocols must be designed to capture the lactam state without inducing solvent-mediated tautomeric line broadening.
The "Push-Pull" Electronic System
Unsubstituted pyrimidine exhibits standard aromatic deshielding, with exact
13
C NMR values of 159.0 ppm (C2), 156.4 ppm (C4, C6), and 121.4 ppm (C5) . However, in our target compound, the electron-donating nature of the N1/N3 nitrogens in the dihydropyrimidine tautomer "pushes" electron density into the ring, while the highly electronegative C5-carbonitrile group "pulls" it. This mesomeric effect heavily shields the C5 carbon (shifting it upfield to ~95 ppm) while profoundly deshielding the C6 proton.
Experimental Protocols: A Self-Validating System
To ensure data trustworthiness and reproducibility, the following methodologies employ self-validating checks (e.g., internal standards, relaxation delay optimizations) to prevent spectral artifacts.
High-Resolution NMR Acquisition Protocol
Sample Dissolution : Weigh 10–15 mg of the analyte. Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: The intermolecular hydrogen bonding of the lactam motif renders the compound insoluble in non-polar solvents like CDCl
3
. DMSO-
d6
disrupts these bonds, ensuring a homogenous solution.
Homogenization : Vortex for 30 seconds and sonicate for 2 minutes. Complete dissolution is critical to prevent magnetic susceptibility artifacts (line broadening) from undissolved micro-particulates.
Instrument Calibration : Transfer to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer at 298 K. Lock onto the deuterium signal of DMSO.
Shimming & Tuning : Perform automated gradient shimming until the TMS internal standard peak width at half-height is <1.0 Hz.
Data Collection :
1
H NMR : Acquire 16 scans with a relaxation delay (
D1
) of 1.5 seconds and a 30° pulse angle.
13
C NMR : Acquire 1024 scans with proton decoupling (WALTZ-16). Critical Step: Set
D1
to
≥
2.0 seconds. The molecule contains multiple quaternary carbons (C2, C4, C5, C1', and CN) which possess long
T1
relaxation times. Insufficient delay will result in these peaks being artificially suppressed or lost in the baseline noise.
FTIR-ATR Acquisition Protocol
Background Collection : Clean the Attenuated Total Reflectance (ATR) diamond crystal with high-purity isopropanol. Acquire a background spectrum (32 scans, 4 cm
−1
resolution) to subtract atmospheric H
2
O and CO
2
.
Sample Application : Place 2–3 mg of the dry, solid compound directly onto the ATR crystal.
Compression : Apply the pressure anvil to ensure intimate contact between the crystal and the sample.
Causality: The evanescent wave penetrates only a few micrometers into the sample. Poor physical contact leads to attenuated reflectance, selectively diminishing the intensity of high-frequency bands (such as the N-H and C
≡
N stretches).
Data Acquisition & Processing : Collect 32 scans from 4000 to 400 cm
−1
. Apply standard ATR correction algorithms to compensate for penetration depth variations across the wavelength spectrum.
Spectral Data Presentation
The quantitative data derived from the protocols above are summarized in the following self-consistent tables.
Table 1:
1
H NMR Spectral Data (400 MHz, DMSO-
d6
)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Assignment
Mechanistic Rationale
13.10
Broad Singlet
1H
N-H (Lactam)
Highly deshielded due to hydrogen bonding and amide-like resonance; exchangeable with D
2
O.
8.85
Singlet
1H
C6-H
Strongly deshielded by the adjacent nitrogen and the
β
-carbonitrile group.
8.15
Doublet (
J
= 7.5 Hz)
2H
Phenyl H-ortho
Deshielded by the anisotropic cone of the adjacent C=N double bond of the pyrimidine ring.
7.65 - 7.55
Multiplet
3H
Phenyl H-meta, para
Standard aromatic resonance, slightly affected by the electron-withdrawing heterocycle.
Table 2:
13
C NMR Spectral Data (100 MHz, DMSO-
d6
)
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment
Mechanistic Rationale
161.2
Quaternary
C4 (C=O)
Characteristic of a conjugated lactam carbonyl.
158.5
Quaternary
C2 (C=N)
Deshielded amidine-like carbon attached to the phenyl ring.
155.0
CH
C6
Deshielded by adjacent electronegative nitrogen atoms.
131.8
Quaternary
Phenyl C-ipso
Conjugation point with the pyrimidine ring.
131.5
CH
Phenyl C-para
Para-position resonance.
129.0
CH
Phenyl C-meta
Meta-position resonance.
128.2
CH
Phenyl C-ortho
Ortho-position resonance.
115.4
Quaternary
C
≡
N
Standard nitrile carbon region.
96.5
Quaternary
C5
Highly shielded due to the enamine-like
β
-carbon effect in the push-pull system, counteracting the inductive pull of the CN group.
Table 3: IR Spectral Data (FTIR-ATR, Solid State)
Wavenumber (cm
−1
)
Intensity
Peak Shape
Assignment
3150 - 2950
Medium
Broad
N-H stretch (hydrogen-bonded)
2225
Strong
Sharp
C
≡
N stretch (conjugated nitrile)
1670
Strong
Sharp
C=O stretch (lactam/amide I band)
1580, 1545
Medium
Sharp
C=C and C=N aromatic ring stretches
1450
Medium
Sharp
C-H bending (phenyl ring)
Experimental Workflow Visualization
The following diagram illustrates the logical progression of the analytical workflow, from sample preparation through to structural validation.
Figure 1: Standard workflow for spectral acquisition and structural validation of pyrimidines.
References
Product Class 12: Pyrimidines. Science of Synthesis, Houben-Weyl Methods of Molecular Transformations. Thieme Connect.[Link][1]
preliminary toxicity screening of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile
An In-Depth Technical Guide to the Preliminary Toxicity Screening of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile Abstract The 4-oxo-1,4-dihydropyrimidine scaffold is a privileged structure in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Preliminary Toxicity Screening of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile
Abstract
The 4-oxo-1,4-dihydropyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including oncology.[1][2] As with any novel chemical entity destined for therapeutic consideration, a robust and early assessment of its toxicological profile is paramount to de-risk its development pathway. This guide provides a comprehensive, tiered strategy for the preliminary toxicity screening of a specific derivative, 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile. We eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven workflow that begins with cost-effective in silico predictions and progresses to a targeted battery of in vitro assays. This document details the scientific rationale behind each experimental choice, provides validated, step-by-step protocols for key assays, and demonstrates how to synthesize the resulting data into a coherent initial risk assessment.
The Strategic Imperative for Early Toxicity Screening
Drug-induced toxicity remains a leading cause of costly late-stage failures in pharmaceutical development and post-market withdrawals.[3] A proactive, front-loaded approach to safety assessment allows for the early identification of compounds with unfavorable toxicity profiles, enabling a "fail fast, fail cheap" strategy that conserves resources for the most promising candidates.[4] This guide outlines a multi-tiered approach, beginning with computational predictions to guide subsequent laboratory-based investigations.
Tier 1: In Silico Toxicity Assessment (Computational Prediction)
Rationale: Before committing to resource-intensive wet lab experiments, in silico toxicology provides a rapid and powerful method to predict potential liabilities based on the compound's chemical structure.[5] Using Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular features with known toxicological endpoints, we can identify potential "red flags" that warrant specific experimental scrutiny.[6][7] These computational tools are essential for hypothesis generation in the early stages of safety assessment.[8]
Methodology: The 2D structure of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile is submitted to a suite of validated QSAR and machine learning-based prediction platforms (e.g., VEGA-QSAR, Toxtree, admetSAR).[9][10] The analysis focuses on key toxicological endpoints critical for regulatory assessment.
Predicted Endpoints & Hypothetical Data Summary:
Toxicological Endpoint
Prediction Model Type
Predicted Outcome for 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile
Mandatory: Bacterial Reverse Mutation (Ames) Test is required for confirmation.
hERG Inhibition
Machine Learning (Classification)
High Probability Blocker
High
Mandatory: Direct hERG channel assay is critical.
Hepatotoxicity (DILI)
Knowledge-based
Equivocal ; some structural analogues flagged
Low
Recommended: Cytotoxicity in a human liver cell line (HepG2) and further mechanistic assays.
Acute Oral Toxicity (Rat)
Regression (LD₅₀ prediction)
Predicted Class 4 (300 < LD₅₀ ≤ 2000 mg/kg)
Moderate
Provides context but requires in vitro confirmation of cytotoxicity as a surrogate.
Interpretation of In Silico Results:
The computational screen raises two primary concerns: a potential for mutagenicity and a high probability of hERG channel inhibition. The hepatotoxicity prediction is unclear, necessitating experimental evaluation. This profile immediately directs our in vitro testing strategy to focus on confirming or refuting these specific predictions.
Tier 2: In Vitro Experimental Screening Workflow
The following in vitro assays form a core battery for an initial safety assessment, directly addressing the hypotheses generated from the in silico screen.
Diagram 1: Overall Experimental Workflow
Caption: A dual-assay approach for comprehensive genotoxicity assessment.
Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are histidine auxotrophs (cannot produce their own histidine).
[11]2. Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect compounds that become mutagenic only after being metabolized.
Exposure: Mix the bacterial strains, the test compound (at several non-toxic concentrations), and either S9 mix or a buffer. Pour this mixture onto a histidine-deficient agar plate.
Incubation: Incubate the plates for 48-72 hours at 37°C.
Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine and can therefore grow). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.
[12]
Experimental Protocol 2: In Vitro Micronucleus Assay (OECD TG 487)
Cell Culture: Treat a mammalian cell line (e.g., human peripheral blood lymphocytes or CHO cells) with the test compound at 3-5 concentrations (top concentration ≤ 40 µM), with and without S9 activation.
Cytochalasin B: Add Cytochalasin B to block cytokinesis, allowing cells that have completed mitosis to be identified as binucleated.
Incubation: Incubate for a period equivalent to 1.5-2 normal cell cycles.
Harvesting & Staining: Harvest the cells, fix, and stain the DNA with a fluorescent dye (e.g., DAPI).
Analysis: Using fluorescence microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei—small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. [13]A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Hypothetical Data Summary:
Assay
Condition
Result
Interpretation
Ames Test
Without S9
Negative
Not a direct-acting mutagen.
Ames Test
With S9
Positive in TA98
The compound's metabolite is a frameshift mutagen.
Micronucleus
With/Without S9
Negative
Not clastogenic or aneugenic under these conditions.
Interpretation: The positive Ames test with S9 activation confirms the in silico prediction and is a significant finding. It suggests that a metabolite of the parent compound can cause gene mutations. This is a serious liability for a drug candidate.
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes. [14]Early assessment of hERG liability is a regulatory expectation and critical for safety. Automated patch-clamp electrophysiology provides a high-throughput and accurate measure of hERG channel inhibition.
[14]
Diagram 3: Principle of hERG Inhibition Assay
Caption: Blockade of the hERG channel by a compound reduces K+ efflux.
Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG cells.
Assay Platform: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).
[14]3. Cell Preparation: Prepare a single-cell suspension and load it into the system. The system will automatically establish a whole-cell patch-clamp configuration.
Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is characteristic of cardiac repolarization.
[15]5. Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) cumulatively.
Data Acquisition: Continuously record the hERG current throughout the experiment.
Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration compared to the baseline. Calculate the IC₅₀ value from the resulting concentration-response curve. A known hERG inhibitor (e.g., E-4031) should be used as a positive control.
[14]
Hypothetical Data Summary:
Assay
Endpoint
IC₅₀ (µM)
Automated Patch-Clamp
hERG Channel Inhibition
0.85
Interpretation: An IC₅₀ value below 1 µM indicates potent inhibition of the hERG channel. This confirms the in silico prediction and represents a very high risk for cardiotoxicity.
Hepatotoxicity Assessment
Rationale: Drug-Induced Liver Injury (DILI) is a complex process and a major reason for drug failure. [16]While our initial cytotoxicity screen in HepG2 cells gave a preliminary indication, a more detailed investigation is warranted. High-Content Screening (HCS) allows for the simultaneous measurement of multiple cellular health parameters in a single experiment, providing a richer, more mechanistic dataset.
[16]
Experimental Protocol: Multiparametric HCS Hepatotoxicity Assay
Cell Culture: Seed human hepatocytes (primary or HepG2) in 96- or 384-well imaging plates and incubate for 24 hours.
Treatment: Treat cells with the test compound at sub-toxic concentrations (e.g., 1, 5, 20 µM) for 24-48 hours.
Staining: Add a cocktail of fluorescent dyes to stain for key toxicity markers:
Hoechst 33342: Stains nuclei to count total cells.
MitoTracker Red: Stains mitochondria to assess mitochondrial membrane potential.
CellROX Green: Detects Reactive Oxygen Species (ROS).
Yo-Pro-1: Enters cells with compromised plasma membranes (apoptosis/necrosis).
Imaging: Acquire images using an automated high-content imaging system.
Analysis: Use image analysis software to quantify the fluorescence intensity and morphological changes for each parameter on a per-cell basis.
Hypothetical Data Summary:
Concentration (µM)
Cell Count (% of Control)
Mitochondrial Potential (% of Control)
ROS Production (% of Control)
1
98%
95%
110%
5
95%
88%
145%
20
85%
60%
250%
Interpretation: At 20 µM, the compound causes a significant decrease in mitochondrial membrane potential and a sharp increase in ROS production, without a substantial loss in total cell number. This suggests that a primary mechanism of hepatotoxicity for this compound could be mitochondrial impairment and oxidative stress.
Synthesis and Integrated Risk Assessment
The final step is to consolidate all data into a unified toxicological profile to guide a go/no-go decision.
4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile exhibits two critical, high-risk toxicological liabilities at this preliminary screening stage:
Mutagenicity: The positive Ames test indicates that a metabolite of the compound damages DNA, which is a major safety concern and often a reason for terminating a program.
Cardiotoxicity: Potent inhibition of the hERG channel with a sub-micromolar IC₅₀ presents a significant and unacceptable risk for inducing fatal arrhythmias.
While the general cytotoxicity is moderate and the hepatotoxicity mechanism appears tractable, the mutagenicity and cardiotoxicity findings are severe.
Recommendation: TERMINATE. Based on this preliminary toxicity profile, further development of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile is not recommended. The combination of mutagenic potential and potent hERG inhibition presents an unacceptably high safety risk that is unlikely to be resolved in later stages of development. Resources should be redirected to alternative compounds within the chemical series that lack these specific liabilities.
References
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A Pharmacological Whitepaper on the 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile Scaffold: A Versatile Core for Anticancer Drug Discovery
Executive Summary The 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile core represents a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and potent biological activity. This technica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile core represents a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and potent biological activity. This technical guide provides an in-depth analysis of its pharmacological profile, with a primary focus on its significant potential in oncology. Synthesized efficiently via the classic Biginelli reaction, this heterocyclic structure serves as a foundational template for derivatives that target critical pathways in cancer progression. This whitepaper synthesizes current research to detail the primary mechanisms of action, including the dual inhibition of receptor tyrosine kinases (EGFR and VEGFR-2) and the disruption of mitosis through the inhibition of the kinesin spindle protein Eg5. We present a consolidation of in vitro efficacy data, detailed experimental protocols for evaluation, and a forward-looking perspective on the therapeutic promise of this chemical class. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing next-generation cancer therapeutics.
Introduction to the Dihydropyrimidine (DHPM) Core
First reported by Italian chemist Pietro Biginelli in 1891, the multicomponent reaction that forges the dihydropyrimidinone (DHPM) core has become a cornerstone of heterocyclic chemistry[1][2]. The Biginelli reaction allows for the one-pot synthesis of these complex structures from simple precursors: an aldehyde, a β-ketoester, and urea or thiourea[3][4][5].
The specific scaffold of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile combines the foundational DHPM ring with a phenyl group at the 2-position and a crucial carbonitrile moiety at the 5-position. This nitrile group, in particular, offers a valuable synthetic handle for further chemical modification and contributes to the electronic properties of the molecule. Over the last two decades, DHPM derivatives have garnered immense interest for their broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, and antibacterial properties[1][6]. However, their most profound impact has been in the field of oncology, where they have emerged as potent anticancer agents targeting multiple hallmarks of cancer[1].
Synthesis and Chemical Profile
The synthesis of the 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile scaffold is most effectively achieved through a modified Biginelli condensation. This one-pot, three-component reaction offers high atom economy and operational simplicity, making it ideal for library synthesis in a drug discovery context[7][8].
General Synthesis Protocol (Biginelli Reaction)
The reaction condenses benzaldehyde, ethyl cyanoacetate (a β-ketoester analog), and urea or thiourea under acidic catalysis.
Rationale: The acid catalyst activates the aldehyde carbonyl for nucleophilic attack by urea, forming an acylimine intermediate. Ethyl cyanoacetate then acts as the nucleophile, followed by cyclization and dehydration to yield the final dihydropyrimidine ring. Using thiourea results in the corresponding 2-thioxo derivative, which is also a common and active variant[9][10].
Step-by-Step Methodology:
Reactant Charging: In a round-bottom flask, combine equimolar amounts of benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and urea (1.5 eq).
Solvent and Catalyst: Add ethanol as the solvent and a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, p-toluenesulfonic acid, or molecular iodine)[4][5].
Reaction: Reflux the mixture with stirring for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
Purification: Wash the crude solid with cold water and ethanol to remove unreacted starting materials. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.
Caption: Biginelli condensation for the synthesis of the core scaffold.
Core Pharmacological Profile: Anticancer Activity
Derivatives of the 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile scaffold have demonstrated potent anticancer activity through several distinct and highly relevant mechanisms of action.
Dual Inhibition of Receptor Tyrosine Kinases (RTKs): EGFR & VEGFR-2
Mechanism Insight: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical RTKs that drive tumor cell proliferation, survival, and angiogenesis.[11] Simultaneous inhibition of both targets offers a powerful, synergistic approach to overcoming tumor growth and resistance.[12] The dihydropyrimidine scaffold has proven to be an excellent pharmacophore for designing dual inhibitors.[11][12]
Derivatives have shown remarkable efficacy, with some compounds exhibiting inhibitory concentrations (IC50) in the nanomolar range against both EGFR and VEGFR-2.[11][12][13][14] For instance, certain hybrids incorporating oxadiazole moieties demonstrated IC50 values as low as 57 nM against EGFR and 21 nM against VEGFR-2.[13] This dual inhibition effectively shuts down both the intrinsic growth signals (EGFR) and the tumor's blood supply (VEGFR-2), leading to potent antiproliferative and pro-apoptotic effects.[12][13]
Caption: Dual inhibition of EGFR and VEGFR-2 signaling by DHPM derivatives.
Inhibition of Mitotic Kinesin Eg5
Mechanism Insight: The kinesin spindle protein Eg5 is a motor protein essential for forming the bipolar mitotic spindle during cell division.[15] Unlike tubulin-targeting agents, which can cause neurotoxicity, Eg5 is only active during mitosis, making it a highly selective and attractive anticancer target.[16] Inhibition of Eg5 prevents chromosome segregation, leading to the formation of characteristic "monopolar spindles," which triggers mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[15][16]
The dihydropyrimidine derivative Monastrol was the first-in-class small molecule inhibitor of Eg5.[3] Subsequent research has shown that the DHPM scaffold is a privileged structure for Eg5 inhibition.[3][16][17] Molecular docking studies confirm that these compounds bind to an allosteric pocket on the Eg5 motor domain, distinct from the ATP-binding site.[3][15] This targeted mechanism offers a high degree of selectivity for cancer cells and a potentially improved safety profile over traditional chemotherapies.[16]
Caption: Mechanism of mitotic arrest via Eg5 kinesin inhibition.
In Vitro Efficacy Data: A Comparative Summary
The anticancer potential of this scaffold is quantitatively supported by extensive in vitro screening against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values demonstrate the high potency of these derivatives.
Standardized Methodologies for Pharmacological Evaluation
To ensure robust and reproducible evaluation of compounds based on the 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile scaffold, a standardized workflow of in vitro and in vivo assays is essential.
Caption: A typical preclinical evaluation workflow for novel DHPM derivatives.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[21][22] Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[22]
Methodology:
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[23]
Protocol: In Vivo Antitumor Efficacy (Subcutaneous Xenograft Model)
Principle: The subcutaneous xenograft model is a foundational in vivo tool to assess a compound's anti-tumor efficacy in a living system.[24][25] It involves implanting human cancer cells into immunocompromised mice, which do not reject the foreign cells.[25][26]
Methodology:
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash with sterile PBS and resuspend in serum-free medium or Matrigel at a concentration of 2-5 x 10^7 cells/mL. Cell viability must be >95% as determined by a Trypan Blue exclusion test.[25][27]
Animal Handling: Use 6-8 week old immunodeficient mice (e.g., Athymic Nude or NOD/SCID). Allow them to acclimatize for at least one week.[27]
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 2-10 million cells) into the right flank of each mouse.[24][27]
Tumor Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[27]
Randomization and Treatment: Once tumors reach a mean volume of 100-150 mm³, randomize the animals into a vehicle control group and one or more treatment groups. Administer the test compound and vehicle via the predetermined route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule.[28]
Future Directions and Conclusion
The 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile scaffold is a validated and highly promising platform for the development of novel anticancer therapeutics. The wealth of research on its derivatives highlights a clear path forward. Future efforts should focus on:
Structure-Activity Relationship (SAR) Optimization: Systematically modifying the phenyl ring and other positions on the DHPM core to enhance potency and selectivity against specific kinase targets.
Improving Pharmacokinetic Profiles: Optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to improve oral bioavailability and in vivo stability.[13]
Combination Therapies: Exploring the synergistic potential of DHPM-based kinase inhibitors with existing chemotherapies or immunotherapies.
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Unveiling the potential anticancer activity of new dihydropyrimidines through dual inhibition of EGFR and TrkA: Design, synthesis, and in silico study. (2024). Bioorganic Chemistry. Available at: [Link]
Xenograft Tumor Model Protocol. (2005). Protocol Online. Available at: [Link]
Kozielski, F., & Kaan, H. Y. (2010). Structural Basis for Inhibition of Eg5 by Dihydropyrimidines: Stereoselectivity of Antimitotic Inhibitors Enastron, Dimethylenastron and Fluorastrol. Journal of Medicinal Chemistry. Available at: [Link]
Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. (2024). ACS Omega. Available at: [Link]
Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2022). ResearchGate. Available at: [Link]
Alam, M. M., Akhter, M., & Husain, A. (2012). Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives: their synthesis and spectral elucidation. European Journal of Medicinal Chemistry. Available at: [Link]
Adan, A., & Kiraz, Y. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Medical and Biological Research. Available at: [Link]
Paguia, C. F., & Paguia, H. M. (2015). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Medical Science and Clinical Invention. Available at: [Link]
Alam, M. M., Akhter, M., & Husain, A. (2012). Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5- carbonitrile derivatives: Their synthesis and spectral elucidation. ResearchGate. Available at: [Link]
Design and synthesis of new 1,6-dihydropyrimidin-2-thio derivatives targeting VEGFR-2: Molecular docking and antiproliferative evaluation. (2020). ResearchGate. Available at: [Link]
Youssif, B. G., Abdel-Aal, A. M., & Abdo, N. (2025). Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. RSC Advances. Available at: [Link]
Abdel-Aziz, A. A., El-Azab, A. S., & Al-Obaid, A. M. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Journal of Medicinal Chemistry. Available at: [Link]
Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Liu, H., & Wang, Y. (2012). Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank. Available at: [Link]
Jetti, S. R., & Verma, S. K. (2012). One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. International Journal of ChemTech Research. Available at: [Link]
Gkizis, P. L., & Eleftheriou, P. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. Available at: [Link]
Suma, B., & Sree, S. (2024). A REVIEW ON SYNTHESIS OF TETRAHYDROPYRIMIDINES VIA THE BIGINELLI REACTION. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
Synthesis of Dihydropyrimidinones via Biginelli Reaction by Using Molecular Iodine as Environmentally Friendly Catalyst. (2025). ResearchGate. Available at: [Link]
molecular docking studies of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile
In Silico Evaluation and Mechanistic Profiling of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile Derivatives as Multi-Target Oncological Scaffolds Executive Summary & Structural Rationale As the demand for multi-tar...
Author: BenchChem Technical Support Team. Date: March 2026
In Silico Evaluation and Mechanistic Profiling of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile Derivatives as Multi-Target Oncological Scaffolds
Executive Summary & Structural Rationale
As the demand for multi-target chemotherapeutics intensifies, the pyrimidine moiety has emerged as a privileged scaffold in rational drug design. Specifically, the 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile (CAS: 27058-48-6) core presents a highly tunable, L-shaped spatial geometry that exhibits remarkable complementarity with the ATP-binding pockets of kinases and the active sites of nucleotide synthesis enzymes.
From a structural biology perspective, this scaffold is a masterclass in pharmacophoric efficiency:
The 5-Carbonitrile Group (-C≡N): Acts as a linear, highly electronegative hydrogen-bond acceptor. Its slim steric profile allows it to penetrate deep, narrow enzymatic sub-pockets, specifically targeting conserved basic residues.
The 4-Oxo & Pyrimidine Nitrogens: Form a versatile hydrogen-bond donor/acceptor network, perfectly suited for mimicking the purine/pyrimidine rings of endogenous substrates (like ATP or folate).
The 2-Phenyl Ring: Provides a robust hydrophobic anchor, driving binding affinity through
π−π
stacking and hydrophobic desolvation within the receptor cavity.
This technical guide outlines the mechanistic causality, target profiling, and a self-validating computational protocol for evaluating this scaffold via molecular docking.
Multi-Target Pharmacophore Mapping
The therapeutic efficacy of 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile derivatives is driven by their ability to simultaneously inhibit multiple pathways critical to tumor survival and proliferation[1].
Caption: Multi-target mechanistic pathways of the 4-Oxo-2-phenyl-DHPM-5-CN scaffold.
Dihydrofolate Reductase (hDHFR)
hDHFR is essential for maintaining intracellular pools of tetrahydrofolate. Docking studies reveal that the dihydropyrimidine core mimics the natural pteridine ring of folate. The 2-phenyl substitution is critical here; it occupies the hydrophobic pocket lined by Ile-7, Leu-22, Phe-31, Phe-34, and Val-115, effectively anchoring the molecule and preventing substrate entry[2].
Thymidylate Synthase (TS)
TS catalyzes the methylation of dUMP to dTMP. The 5-carbonitrile group is the primary driver of affinity in this pocket. In silico models demonstrate that the nitrogen of the cyano group forms critical, high-energy hydrogen bonds with the protons of Arg-50 (H-12 and H-21), while the pyrimidine ring interacts directly with Ser-216[3].
Cyclin-Dependent Kinase 4 (CDK4)
In CDK4, the 4-oxo and N-H groups of the pyrimidine ring act as a hinge-binding motif, forming bidentate hydrogen bonds with the kinase hinge region (typically Val-96). Derivatives of this scaffold have shown high binding affinities and minimum binding energies, translating to potent cell cycle arrest in in vitro models[4].
Quantitative Interaction Profiles
The following table synthesizes the binding energetics and critical interaction nodes for the scaffold across its primary oncological targets, aggregated from recent computational studies.
To ensure scientific integrity, a rigid docking approach is insufficient for this scaffold. Enzymes like hDHFR possess highly flexible loop regions (e.g., the Met20 loop), and kinases exhibit transient DFG-in/out conformations. Therefore, an Induced-Fit Docking (IFD) protocol is mandatory. Furthermore, to prevent false positives, the protocol below integrates a decoy-based self-validation step.
Caption: Step-by-step self-validating workflow for induced-fit molecular docking.
Phase 1: State Preparation (Causality: Protonation dictates H-bonding)
Ligand Preparation: Input the 2D structure of the 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile derivative. Use a tool like LigPrep to generate 3D conformations.
Critical Step: Generate tautomers and ionization states at pH
7.4±0.2
. The pyrimidine ring can exist in multiple tautomeric states; failing to generate the correct lactam/lactim tautomer will result in inverted H-bond donor/acceptor profiles, destroying docking accuracy[2].
Protein Preparation: Import the target crystal structure (e.g., hDHFR). Remove crystallographic waters beyond 3 Å of the active site. Use PROPKA to optimize the hydrogen-bond network, ensuring that basic residues like Arg-50 (in TS) are correctly protonated to interact with the cyano group.
Phase 2: System Validation (Causality: Ensuring predictive power)
Decoy Generation: Before docking the target compounds, generate a receptor grid centered on the native co-crystallized ligand. Extract 50 known active inhibitors for the target and 1,500 property-matched decoys (e.g., via the DUD-E database).
ROC-AUC Calculation: Run a rapid Standard Precision (SP) rigid docking of the actives and decoys. Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC).
Validation Gate: Proceed to Phase 3 only if the ROC-AUC is > 0.80. This proves the grid can mathematically distinguish true binders from structural noise.
Initial Glide Docking: Dock the prepared pyrimidine ligands into the validated grid using softened van der Waals radii (scaling factor of 0.5) to allow for minor steric clashes.
Prime Refinement: For the top 20 poses, utilize a molecular mechanics module (e.g., Prime) to predict and optimize the side-chain conformations of residues within 5 Å of the ligand. This step resolves the steric clashes and models the induced fit.
MM-GBSA Rescoring: Calculate the binding free energy (
ΔGbind
) using the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method. This provides a rigorous thermodynamic validation of the binding pose, factoring in the desolvation penalty of the highly hydrophobic 2-phenyl ring.
References
Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors. National Institutes of Health (PMC). 2
Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science. 3
Molecular docking, synthesis and study of substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives. International Journal of Health Sciences. 4
Synthesis, anticancer activity and molecular docking study of some novel 2-thiouracil sulfonamide derivatives. Pharmacophore Journal. 1
Comprehensive Technical Guide: Physicochemical Properties and Experimental Methodologies of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile
Executive Summary As a Senior Application Scientist, evaluating the physicochemical landscape of a compound is the critical first step in predicting its pharmacokinetic behavior and target engagement. 4-Oxo-2-phenyl-1,4-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, evaluating the physicochemical landscape of a compound is the critical first step in predicting its pharmacokinetic behavior and target engagement. 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile (CAS: 27058-48-6) is a highly functionalized heterocyclic scaffold. The pyrimidine core is ubiquitous in medicinal chemistry, frequently serving as the pharmacophore for kinase inhibitors and antimetabolites[1]. The strategic placement of a phenyl group at C2 enhances lipophilicity, while the C4-oxo and C5-carbonitrile groups provide rigid, directional hydrogen-bonding vectors. This guide deconstructs the structural dynamics, physicochemical properties, and the validated experimental methodologies required to characterize this compound accurately.
Chemical Identity and Structural Dynamics
Understanding the behavior of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile requires an analysis of its tautomeric equilibrium. The compound undergoes lactam-lactim tautomerism, existing as either the 4-oxo-1,4-dihydropyrimidine (lactam) or the 4-hydroxypyrimidine (lactim) form[2].
The Causality of Solvent Effects:
The position of this equilibrium is not static; it is heavily dictated by the dielectric constant of the surrounding microenvironment. In highly polar solvents (e.g., water, DMSO), the highly polar lactam (oxo) form is thermodynamically favored due to stabilization via intermolecular hydrogen bonding with the solvent. Conversely, in non-polar lipid environments, the equilibrium shifts toward the lactim (hydroxy) form to minimize the exposed dipole moment.
Tautomeric equilibrium driven by solvent polarity and hydrogen bonding.
Quantitative Physicochemical Profile
The following table summarizes the core physicochemical parameters of the compound. These metrics strictly adhere to Lipinski’s Rule of Five, indicating a high probability of oral bioavailability[3].
To trust a compound's ADME predictions, its partition coefficient (LogP) must be empirically validated. The following is a self-validating, step-by-step methodology for determining the LogP using the shake-flask method coupled with HPLC-UV.
Expertise & Causality: Do not simply mix solvents and measure. The thermodynamic integrity of this assay relies on preventing solvent volume shifts and eliminating phase contamination.
Solvent Saturation (Pre-equilibration): Stir 1-octanol and HPLC-grade water vigorously for 24 hours at 25°C.
Causality: Mutual saturation prevents the solvents from partitioning into one another during the actual assay, which would alter phase volumes and invalidate concentration calculations.
Analyte Preparation: Dissolve the compound in the pre-saturated octanol phase to achieve a precise concentration of 1 mg/mL.
Equilibration: Combine equal volumes of the spiked octanol and pre-saturated water in a sealed borosilicate vial. Shake mechanically at 25°C for 24 hours.
Causality: 24 hours ensures complete thermodynamic equilibrium of the solute between the lipophilic and hydrophilic phases.
Phase Separation (Critical Step): Centrifuge the biphasic mixture at 3,000 × g for 20 minutes.
Causality: Mechanical shaking creates micro-emulsions (droplets of octanol suspended in water). Centrifugation is strictly required to break these emulsions; failure to do so artificially inflates the aqueous UV absorbance, leading to an underestimated LogP.
HPLC-UV Quantification & Self-Validation: Carefully extract aliquots from both phases using a syringe. Analyze via HPLC using an isocratic elution (e.g., 60% Methanol / 40% Water) with UV detection at 254 nm.
Causality: The highly conjugated pyrimidine-phenyl system provides a strong, distinct chromophore at 254 nm, ensuring high sensitivity.
Self-Validating Check: Calculate the mass balance (
Cinitial×Vinitial=CoctVoct+CwatVwat
). A recovery of <95% indicates compound loss (e.g., precipitation or adsorption to glassware), invalidating the run.
Step-by-step shake-flask workflow for determining the partition coefficient.
Synthesis and Mechanistic Pathways
The synthesis of highly substituted pyrimidines typically leverages a formal [3+3] condensation strategy[1]. For 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile, the reaction involves benzamidine and an electrophilic cyanoacetate derivative (such as ethyl (ethoxymethylene)cyanoacetate).
Mechanistic Causality:
The strong nucleophilicity of the amidine nitrogen initiates an attack on the electrophilic alkene of the cyanoacetate. This intermediate undergoes a rapid intramolecular cyclization. The subsequent elimination of ethanol drives the reaction forward thermodynamically, yielding the highly stable, aromatic, and conjugated pyrimidine core.
Pharmacological Potential and Target Pathways
The structural logic of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile makes it a privileged scaffold for enzyme inhibition. The compound is specifically tailored to interact with the ATP-binding pocket (hinge region) of various kinases.
The C4-oxo group and the adjacent pyrimidine nitrogen act as a potent donor-acceptor motif, perfectly mimicking the hydrogen-bonding pattern of the adenine ring in ATP. Furthermore, the strongly electron-withdrawing C5-carbonitrile group modulates the pKa of the pyrimidine ring, fine-tuning its electronic distribution to maximize binding affinity while resisting oxidative metabolism.
Mechanism of kinase inhibition via hinge-region hydrogen bonding by the pyrimidine core.
References
National Center for Biotechnology Information. "4-Hydroxy-2-phenyl-5-pyrimidinecarbonitrile | C11H7N3O | CID 293178." PubChem, [Link]
Application Note: One-Pot Multicomponent Synthesis of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile (CAS: 27058-48-6) Executive Summary The pyrimidine scaffold is a privileg...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile (CAS: 27058-48-6)
Executive Summary
The pyrimidine scaffold is a privileged pharmacophore in drug discovery, frequently embedded in kinase inhibitors, antiviral agents, and antimicrobial drugs. Specifically, 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile serves as a highly versatile building block due to the presence of orthogonally reactive functional groups: a carbonitrile at C5, an oxo/hydroxy group at C4, and a phenyl ring at C2.
This application note details a highly efficient, atom-economical one-pot multicomponent reaction (MCR) for synthesizing this compound. By bypassing the isolation of unstable intermediates, this protocol maximizes yield, minimizes solvent waste, and aligns with green chemistry principles [1].
Mechanistic Rationale & Chemical Causality
To move beyond merely following steps, it is critical to understand the chemical causality driving this specific multicomponent assembly. The synthesis utilizes three primary synthons:
Benzamidine Hydrochloride: Acts as the dinucleophilic species. The amidine moiety provides the N1–C2–N3 sequence of the target pyrimidine ring. Benzamidine is utilized as a hydrochloride salt for stability [2]; thus, an exogenous base is required to liberate the free nucleophilic base in situ.
Ethyl Cyanoacetate: Serves as the active methylene compound. Its high α-proton acidity (pKa ~13) allows for facile deprotonation, providing the C4 (carbonyl) and C5 (carbonitrile) carbons of the final ring.
Triethyl Orthoformate: Acts as the one-carbon electrophilic synthon for the C6 position. While standard Biginelli-type reactions use aromatic aldehydes (yielding 6-aryl substituted pyrimidines), triethyl orthoformate specifically provides an unsubstituted C6 methine carbon, which is strictly required for this target molecule [1].
The Reaction Cascade:
The reaction initiates with a base-catalyzed Knoevenagel-type condensation between ethyl cyanoacetate and triethyl orthoformate, eliminating ethanol to form the highly electrophilic intermediate ethyl (ethoxymethylene)cyanoacetate (EMCA) in situ. The free benzamidine then executes a Michael-type nucleophilic attack on the EMCA double bond, followed by an intramolecular amidation (cyclization) at the ester carbonyl, expelling a final molecule of ethanol to yield the pyrimidine core.
Reaction pathway for the multicomponent synthesis of the pyrimidine-5-carbonitrile core.
Data Presentation: Optimization of Reaction Conditions
To establish a self-validating protocol, empirical optimization of the base and solvent system is required. The table below summarizes the causality of condition selection: Sodium ethoxide (NaOEt) in absolute ethanol provides the optimal thermodynamic environment for both the Knoevenagel condensation and subsequent cyclization.
Table 1: Optimization of MCR Conditions
Entry
Catalyst / Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
1
None
Ethanol
80
12
< 5
Insufficient nucleophilicity of benzamidine HCl.
2
Piperidine (10 mol%)
Ethanol
80
6
62
Weak base leads to incomplete EMCA formation.
3
K₂CO₃ (1.2 equiv)
DMF
100
4
75
Good yield, but difficult solvent removal during workup.
Sodium metal (1.2 equiv, 12 mmol, 0.28 g) or pre-prepared 21% NaOEt in EtOH
Absolute ethanol (25 mL)
Glacial acetic acid (for workup)
Step-by-Step Methodology
Base Preparation (In Situ NaOEt):
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, carefully dissolve 0.28 g of sodium metal in 25 mL of absolute ethanol under a nitrogen atmosphere. Wait until hydrogen evolution ceases.
Expert Insight: Generating NaOEt fresh ensures the absence of water, which would otherwise hydrolyze the triethyl orthoformate and stall the reaction.
Amidine Free-Basing:
Add benzamidine hydrochloride (1.56 g) to the ethoxide solution. Stir at room temperature for 15 minutes. A fine white precipitate of NaCl will form, indicating the successful liberation of the free benzamidine base.
MCR Assembly:
To the stirring suspension, sequentially add ethyl cyanoacetate (1.06 mL) and triethyl orthoformate (2.00 mL).
Reflux & Validation:
Heat the mixture to reflux (approx. 80 °C) for 3 hours.
Self-Validation Check: Monitor the reaction via TLC (Eluent: 7:3 Hexane:Ethyl Acetate). The disappearance of the UV-active benzamidine spot and the formation of a new, lower-Rf fluorescent spot confirms reaction progression.
Workup & Acidification:
Cool the reaction mixture to room temperature, then pour it into 50 mL of crushed ice-water.
Expert Insight: At this stage, the pyrimidinone exists partially as a water-soluble sodium salt (at the N3/O4 position) due to the basic conditions. You must acidify the solution using glacial acetic acid (dropwise to pH ~5). This protonates the pyrimidine core, triggering the massive precipitation of the neutral target compound.
Isolation:
Filter the crude solid under vacuum, wash thoroughly with cold water (2 × 15 mL) to remove NaCl and residual acetic acid, and finally wash with cold diethyl ether (10 mL).
Purification:
Recrystallize from hot ethanol/DMF to afford 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile as an off-white to pale yellow crystalline solid.
Experimental workflow for the one-pot multicomponent synthesis protocol.
Analytical Characterization (Expected Results)
To ensure trustworthiness and verify the structural integrity of the synthesized batch, compare your analytical data against these expected spectral benchmarks:
FT-IR (KBr, cm⁻¹): ~3150 (N-H stretch), ~2225 (sharp, C≡N stretch, confirming successful incorporation of cyanoacetate), ~1670 (strong, C=O stretch of the pyrimidinone).
¹H NMR (400 MHz, DMSO-d₆, ppm): δ 13.10 (br s, 1H, NH, exchangeable with D₂O), 8.45 (s, 1H, C6-H of pyrimidine, confirming the orthoformate incorporation), 8.10–8.15 (m, 2H, ortho-protons of phenyl), 7.55–7.65 (m, 3H, meta/para-protons of phenyl).
References
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects
Beilstein Journal of Organic Chemistry, 2021.
URL:[Link]
Benzamidine (Properties and Reactivity)
Wikipedia, The Free Encyclopedia, 2024.
URL: [Link]
A Facile Solvent and Catalyst Free Synthesis of New Dihydro Pyrimidinones as Antimicrobial Agents
Journal of the Korean Chemical Society, 2019.
URL:[Link]
Application
Application Notes & Protocols: The Versatility of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile in Modern Organic Synthesis
Introduction: The Pyrimidine Core in Drug Discovery The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleoside...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleosides and numerous pharmaceuticals.[1][2][3] Among pyrimidine derivatives, 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their analogs have garnered significant attention. First reported by Pietro Biginelli in 1893, this heterocyclic scaffold is renowned for its role in compounds exhibiting a wide spectrum of pharmacological activities, most notably as calcium channel blockers, antihypertensive agents, and α-1-a-antagonists.[4][5][6]
This guide focuses on a particularly valuable synthetic intermediate: 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile . The strategic placement of the nitrile group at the C5 position, combined with the inherent reactivity of the dihydropyrimidine core, makes this molecule a powerful and versatile building block. It serves as a gateway to a diverse library of more complex, multi-functionalized heterocyclic systems, many of which are investigated as potent therapeutic agents in oncology and for cardiovascular diseases.[1][7][8] We will explore its synthesis and subsequent transformations, providing detailed protocols and the scientific rationale behind them.
Part 1: Synthesis of the Core Intermediate via the Biginelli Reaction
The most efficient and widely adopted method for synthesizing the dihydropyrimidine scaffold is the Biginelli reaction, a one-pot, three-component condensation.[4][9][10][11] This reaction offers operational simplicity and direct access to complex molecules from simple, readily available starting materials.
Reaction Principle
The synthesis of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile involves the acid-catalyzed cyclocondensation of benzaldehyde, ethyl cyanoacetate (as the active methylene component), and urea.
Mechanistic Pathway
The reaction mechanism is a cascade of bimolecular reactions. The rate-limiting step is often considered the initial condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the ethyl cyanoacetate. Subsequent intramolecular cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration, yields the final dihydropyrimidine product.[4][11]
Caption: Mechanistic workflow of the Biginelli reaction.
Experimental Protocol: Synthesis of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile
This protocol describes a standard, acid-catalyzed approach. Modern variations often employ Lewis acids or microwave irradiation to improve yields and reduce reaction times.[11][12]
Materials:
Benzaldehyde
Ethyl cyanoacetate
Urea
Ethanol (absolute)
Concentrated Hydrochloric Acid (HCl)
Ice-water bath
Standard reflux and filtration apparatus
Procedure:
In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (10 mmol, 1.06 g), ethyl cyanoacetate (10 mmol, 1.13 g), and urea (15 mmol, 0.90 g).
Add 30 mL of absolute ethanol to the flask and swirl to dissolve the reactants.
Add 3-4 drops of concentrated HCl as the catalyst. The use of an acid catalyst is crucial for promoting the condensation steps, particularly the formation of the key N-acyliminium intermediate.[11][12]
Heat the mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature. The product will often begin to precipitate.
Place the flask in an ice-water bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
Dry the product in a vacuum oven. The resulting white to off-white solid is typically of high purity, but can be further recrystallized from ethanol if necessary.
The true value of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile lies in its potential for derivatization. The scaffold offers several reactive sites for building molecular complexity. A common and highly effective strategy involves first synthesizing the 2-thioxo analog (using thiourea instead of urea) and then leveraging the reactivity of the sulfur atom.
Workflow 1: Synthesis of Fused Heterocycles via the 2-Thioxo Intermediate
The 2-thioxo-dihydropyrimidine analog is a key entry point for constructing fused ring systems, which are prevalent in modern anticancer drug design.[13][14] The workflow involves S-alkylation to create a good leaving group, followed by nucleophilic displacement and cyclization.
Caption: Synthetic pathway to fused pyrimidines.
Protocol 1.1: S-methylation of 4-Oxo-2-thioxo-2-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Rationale: Converting the thione into a methylthio group transforms it from a poor leaving group into an excellent one, susceptible to displacement by various nucleophiles.[13][14]
Materials:
2-Thioxo-dihydropyrimidine-5-carbonitrile starting material
Potassium Hydroxide (KOH)
Ethanol
Methyl Iodide (CH₃I)
Procedure:
Dissolve the 2-thioxo starting material (5 mmol) in 25 mL of ethanol in a round-bottom flask.
Add a solution of KOH (5.5 mmol) in 5 mL of ethanol. Stir for 15 minutes at room temperature.
Cool the mixture in an ice bath and add methyl iodide (5.5 mmol) dropwise.
Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC indicates the consumption of the starting material.
Pour the reaction mixture into 100 mL of cold water.
Collect the precipitated 2-(methylthio) product by vacuum filtration, wash with water, and dry.
Protocol 1.2: Hydrazinolysis and Cyclization
Rationale: The 2-(methylthio) group is readily displaced by hydrazine hydrate. The resulting 2-hydrazino intermediate possesses two nucleophilic nitrogen atoms, perfectly poised for cyclocondensation reactions to form fused five-membered rings like pyrazoles.[13]
Materials:
2-(Methylthio)-pyrimidine intermediate
Hydrazine Hydrate (80%)
Ethanol
Chalcones (α,β-unsaturated ketones) for cyclization
Procedure:
Hydrazinolysis: Reflux a mixture of the 2-(methylthio) intermediate (2 mmol) and hydrazine hydrate (4 mmol) in 20 mL of ethanol for 6-8 hours. After cooling, the 2-hydrazino product often precipitates and can be collected by filtration.[13]
Cyclocondensation: To a solution of the 2-hydrazino intermediate (1 mmol) in 15 mL of glacial acetic acid, add the appropriate chalcone (1 mmol).
Reflux the mixture for 8-10 hours.
Cool the reaction mixture and pour it onto crushed ice.
Collect the resulting solid product (the fused pyrazolo[3,4-d]pyrimidine) by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.
Workflow 2: Derivatization at N-H and C=O Positions
The N1 and N3 positions of the dihydropyrimidine ring, as well as the C4-oxo group, are also targets for modification to modulate the pharmacological properties of the final compounds.
Protocol 2.1: N-Formylation
Rationale: N-Formylation can be a key step in modifying the electronic properties of the ring or for introducing a group that can be used in further synthetic steps. The Vilsmeier-Haack reaction is a classic method for formylation.[15]
Suspend the pyrimidine starting material (10 mmol) in 15 mL of dry DMF in a flask and cool in an ice bath.
Add POCl₃ (20 mmol) dropwise with vigorous stirring, ensuring the temperature remains below 10°C.
After the addition is complete, heat the mixture to 70°C and stir for 45-60 minutes.
Carefully pour the cooled reaction solution into 200 mL of ice water.
The N-formylated product will precipitate. Collect it by filtration, wash thoroughly with water, and dry.[15]
Significance in Drug Development
Derivatives synthesized from the 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile scaffold have shown significant promise as targeted therapeutic agents. By modifying the core at the C2, N1, and N3 positions, researchers have developed potent inhibitors of key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[7][8][14] The nitrile group itself is a valuable pharmacophore, capable of forming critical hydrogen bonds within enzyme active sites. These synthetic strategies allow for the creation of diverse chemical libraries essential for structure-activity relationship (SAR) studies and lead optimization in the drug discovery process.[3]
References
Biginelli reaction - Wikipedia. Wikipedia. Available at: [Link]
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. Available at: [Link]
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. SciSpace. Available at: [Link]
Simurova, N., & Maiboroda, O. (2017). Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(4), 413-415. Available at: [Link]
Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]
Jagwani, S., & Joshi, R. (2014). A GREENER APPROACH FOR THE SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. Available at: [Link]
Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. Scientific Reports, 13(1), 17562. Available at: [Link]
Gouda, M. A., et al. (2016). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Molecules, 21(7), 893. Available at: [Link]
El-Naggar, M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 11(1), 22441. Available at: [Link]
Kumar, V., & Mahajan, M. P. (2011). Synthesis of 1,4-dihydropyrimidines and their pharmacological role for congestive heart failure. Journal of Chemical and Pharmaceutical Research, 3(4), 849-856. Available at: [Link]
Fadda, A. A., et al. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications, 38(24), 4352-4368. Available at: [Link]
Singh, A., & Sharma, P. K. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 23(1), 1156-1171. Available at: [Link]
Abdel-Maksoud, M. S., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 4583. Available at: [Link]
Al-Warhi, T., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. ACS Omega, 9(32), 36853-36868. Available at: [Link]
Sharma, P., & Verma, P. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARME, 2(1), 555-585. Available at: [Link]
da Silva, F. J., et al. (2002). A simple approach for the synthesis of 2,6-diaryl-4-oxo-3,4-dihydropyrimidine-5-carbonitriles. Il Farmaco, 57(1), 31-35. Available at: [Link]
Desai, N. C., et al. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 7(4), 311-318. Available at: [Link]
Shaabani, A., et al. (2012). Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2012(2), M775. Available at: [Link]
Saini, M., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Clinical Pharmacology & Biopharmaceutics, 13(1). Available at: [Link]
Mohideen, M. N., et al. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1752. Available at: [Link]
Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile
Introduction Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among these, the dihydropyrimidine moiety is of particular in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among these, the dihydropyrimidine moiety is of particular interest due to its diverse biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[2][3] The specific derivative, 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile, serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[4]
Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to low yields and significant environmental impact.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique to overcome these limitations.[7][8] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes.[9] This rapid and uniform heating typically leads to higher product yields, increased purity, and minimized byproduct formation.[10][11]
These application notes provide a detailed protocol for the efficient, one-pot, three-component synthesis of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile utilizing microwave irradiation. This method aligns with the principles of green chemistry by offering a solvent-free approach with reduced energy consumption and waste generation.[6][8]
Principle of the Method: The Biginelli Reaction
The synthesis of the target compound is achieved through a variation of the classic Biginelli reaction. This is a one-pot multicomponent reaction (MCR) that involves the acid-catalyzed cyclocondensation of an aldehyde (benzaldehyde), a β-dicarbonyl compound (in this case, ethyl cyanoacetate acts as a surrogate), and a urea or thiourea derivative (guanidine nitrate).[5][8]
The plausible mechanism for this microwave-assisted, three-component synthesis involves an initial Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate. This is followed by a Michael addition of guanidine, and the subsequent intramolecular cyclization and dehydration yields the final dihydropyrimidine product. The use of microwave irradiation significantly accelerates each of these steps.
Advantages of the Microwave-Assisted Approach
Compared to conventional heating methods, microwave-assisted synthesis offers several key advantages:
Rapid Reaction Times: Dramatically reduces reaction times from hours to minutes.[6][9]
Higher Yields: Often results in significantly improved product yields.[7][11]
Increased Purity: Minimizes the formation of byproducts, simplifying purification.[1]
Energy Efficiency: Localized and rapid heating reduces overall energy consumption.
Green Chemistry: Enables solvent-free reactions, reducing environmental impact.[8][10]
Experimental Protocol
This protocol details the microwave-assisted synthesis of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile.
Materials and Equipment
Benzaldehyde (1 mmol)
Ethyl cyanoacetate (1.2 mmol)
Guanidine nitrate (1.5 mmol)
Piperidine (2-3 drops, as catalyst)
Ethanol (for recrystallization)
Microwave reactor (e.g., CEM Discover System or a domestic unmodified microwave oven)[12][13]
Reaction vessel (30 mL pressurized vial or a 100 mL beaker)[13][14]
Magnetic stirrer and stir bar
TLC plates (silica gel)
Filtration apparatus
Melting point apparatus
Spectroscopic instruments for characterization (IR, ¹H NMR)
Step-by-Step Procedure
Reagent Preparation: In a suitable reaction vessel, combine benzaldehyde (1 mmol), ethyl cyanoacetate (1.2 mmol), and guanidine nitrate (1.5 mmol).[12]
Catalyst Addition: Add 2-3 drops of piperidine to the mixture.[12]
Microwave Irradiation: Place the reaction vessel in the microwave reactor. Irradiate the mixture at a power of approximately 600 W for 5 minutes. It is advisable to use successive irradiation intervals of 30-40 seconds, with cooling periods in between, to maintain a temperature of 90-100°C.[12]
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Quench the reaction by adding distilled water (3 x 10 mL).[12]
Isolation: The solid product will precipitate out. Isolate the solid by filtration.
Purification: Recrystallize the crude product from ethanol to afford the pure 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile.[6]
Workflow Diagram
Caption: Workflow for the Microwave-Assisted Synthesis.
Expected Results and Characterization
The microwave-assisted synthesis is expected to yield the desired product in a significantly shorter time frame and with higher yields compared to conventional methods.
Parameter
Conventional Method
Microwave-Assisted Method
Reaction Time
Hours to Days
5 minutes
Typical Yield
Often lower
Good to Excellent
Solvent
Often required
Solvent-free
Characterization Data
The structure of the synthesized 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile can be confirmed by various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (¹H NMR) (300 MHz, DMSO-d₆, δ ppm): Expected signals corresponding to the aromatic protons of the phenyl group, the N-H protons of the pyrimidine ring, and the methine proton.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction
Increase irradiation time or power slightly. Ensure proper mixing of reactants.
Loss of product during work-up
Ensure complete precipitation before filtration. Use minimal solvent for recrystallization.
Impure Product
Presence of starting materials
Monitor the reaction closely with TLC to ensure completion. Optimize recrystallization solvent system.
Formation of byproducts
Ensure the reaction temperature does not significantly exceed 100°C.
Reaction does not proceed
Inactive catalyst
Use fresh piperidine.
Incorrect microwave settings
Verify the power and time settings on the microwave reactor.[15]
Conclusion
The described microwave-assisted protocol provides a rapid, efficient, and environmentally benign method for the synthesis of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile. This approach is highly advantageous for researchers in drug discovery and development, offering a significant improvement over traditional synthetic routes. The simplicity of the procedure, coupled with high yields and short reaction times, makes it an attractive method for the preparation of this valuable heterocyclic intermediate.
References
Microwave-Assisted Synthesis in Drug Development - EPCP.
Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media - urfjournals.org.
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7).
Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC.
Green Chemistry Approaches for Pyrimidine Synthesis: Application Notes and Protocols - Benchchem.
Microwave-assisted synthesis of nitrogen heterocycles.
Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences. (2024, July 27).
MICROWAVE ASSISTED ONE-POT THREE-COMPONENT SYNTHESIS OF 3,4-DIHYDROPYRIMIDIN-2(1H) - Rasayan.
Synthesis of Biginelli Compounds using Microwave-Assisted Methods - Scilit.
Microwave-Assisted Synthesis of New Dihydropyrimidine Derivatives and Mechanism of the Reactions | Bentham Science Publishers. (2013, November 1).
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC.
Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H).
Optimization of reaction condition for the synthesis of 4a under microwave set up a - ResearchGate.
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation.
Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung - Scholars Research Library.
Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer - ChemRxiv.
Microwave-assisted Synthesis of Some Biginelli Compounds by ZnSnO4 Catalyst | Asian Journal of Chemistry. (2012, June 20).
Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties - MDPI. (2022, May 16).
(PDF) Conventional and microwave assisted synthesis of 2-amino-4,6-diaryl pyrimidine derivatives and their cytotoxic, anti-oxidant activities - ResearchGate. Available at: [Link]
One Pot Microwave Assisted Synthesis and Biological Activities of 1, 4-Dihydropyridines.
Microwave-assisted synthesis of 4-amino pyrimidine analogues using eco-friendly NiTiO3 nanoparticle supported montmorillonite K30 as a heterogeneous catalyst - New Journal of Chemistry (RSC Publishing). Available at: [Link]
Microwave-assisted synthesis of some novel 1,4-dihydropyrimidine derivatives of biological interest - Semantic Scholar. Available at: [Link]
Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z) - Der Pharma Chemica.
Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity - PMC. (2025, October 16).
Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation - Letters in Applied NanoBioScience. (2022, April 15).
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC.
Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - MDPI. (2019, March 3).
Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.
Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed. (2011, October 1). Available at: [Link]
Technical Support Center: Yield Optimization for 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile (CAS: 27058-48-6). This pyrimidine-5-carbonitrile scaffold is a highly privileged pharmacophore, heavily utilized in the development of kinase inhibitors, anti-cancer agents, and dual EGFR/COX-2 inhibitors [1].
Despite its structural simplicity, the base-catalyzed condensation of benzamidine with ethyl (ethoxymethylene)cyanoacetate (EMCA) is notoriously prone to stalling, side reactions, and catastrophic yield losses during isolation [2]. This guide provides a self-validating standard operating procedure (SOP), an in-depth troubleshooting Q&A, and mechanistic insights to ensure reproducible, high-yield syntheses.
I. Self-Validating Standard Operating Procedure (SOP)
To establish a baseline for troubleshooting, your synthesis must follow this optimized, self-validating workflow. This protocol relies on thermodynamic control to drive the cyclization and precise isoelectric precipitation for isolation.
Step 1: Amidine Free-Basing
Action: Suspend benzamidine hydrochloride (1.0 equiv, 10 mmol) in anhydrous absolute ethanol (20 mL) under an inert argon atmosphere. Slowly add a freshly prepared solution of sodium ethoxide (1.2 equiv, 12 mmol) in ethanol. Stir for 30 minutes at 25 °C.
Validation Check: The heavy crystalline suspension should transition to a finer, milky dispersion of NaCl. Complete consumption of the hydrochloride salt is critical to prevent premature quenching of the electrophile.
Validation Check: An immediate slight exotherm and a color shift to a pale yellow solution indicate a successful initial nucleophilic addition-elimination reaction (loss of the first equivalent of ethanol).
Step 3: Intramolecular Cyclization
Action: Heat the reaction mixture to a gentle reflux (78 °C) for 4–6 hours.
Validation Check: Pull a 50 µL aliquot at the 4-hour mark, dilute in acetonitrile, and analyze via LC-MS. The acyclic intermediate (
[M+H]+=244
) must be
<5%
relative to the target cyclized product (
[M+H]+=198
). If the intermediate persists, the base has likely been neutralized by adventitious moisture; add 0.2 equiv of NaOEt and reflux for an additional hour.
Step 4: Isoelectric Isolation (Critical Step)
Action: Cool the reaction mixture to 0–5 °C. Slowly add glacial acetic acid dropwise until the pH reaches exactly 5.5–6.0.
Validation Check: Monitor the pH with a calibrated meter. At pH > 8.0, the solution will remain clear (product is a soluble sodium salt). As the pH crosses 6.5, sudden turbidity validates the protonation of the pyrimidine ring. At pH 5.5, a dense precipitate will form. Filter, wash with cold water to remove salts, and dry under vacuum.
Fig 1: Step-by-step workflow for the optimized synthesis and isolation of the pyrimidine scaffold.
II. Troubleshooting & FAQs
Q1: My overall yield is consistently below 40%, and LC-MS shows a major impurity at m/z 244. What is stalling the reaction?
Causality & Solution: An
[M+H]+
of 244 corresponds to the acyclic intermediate (ethyl 2-cyano-3-(phenylformimidamido)acrylate). The reaction has stalled before the final ring closure. Cyclization requires the intramolecular attack of the amidine nitrogen onto the ester carbonyl, which has a high entropic barrier.
Fix: This stall occurs if the reaction temperature is too low or the base is too weak. Ensure you are at a rolling reflux (78 °C) [2]. Do not substitute NaOEt with weaker bases like
K2CO3
, as the pKa of the intermediate requires strong alkoxide conditions to drive the cyclization forward.
Q2: I am observing a significant byproduct with m/z 216 instead of the desired carbonitrile (m/z 198). How do I prevent this?
Causality & Solution: An
[M+H]+
of 216 indicates that your carbonitrile group (-CN) has undergone base-catalyzed hydration to a primary carboxamide (
−CONH2
). This is a classic failure mode when water is introduced into a strongly basic, heated environment [3].
Fix: You must maintain strictly anhydrous conditions . Use absolute ethanol (≤0.1% water) and freshly prepared sodium ethoxide (from Na metal and ethanol, rather than commercial powders which absorb moisture). Never attempt an aqueous workup while the reaction is still basic and hot.
Q3: My LC-MS shows 100% conversion to the product, but after cooling and filtering, my isolated yield is <10%. Where is my product?
Causality & Solution: The target molecule contains a highly acidic N1-H proton (pKa ~8.5) due to the strong electron-withdrawing effects of the adjacent C4-carbonyl and C5-carbonitrile groups. In the presence of the 1.2 equivalents of NaOEt used in the reaction, the product deprotonates and exists as the highly soluble sodium pyrimidin-4-olate salt. If you simply filter the cooled reaction mixture without neutralizing, your product will remain completely dissolved in the ethanol filtrate.
Fix: You must quench the reaction by adjusting the pH to the isoelectric point (pH 5.5–6.0) using glacial acetic acid before filtration. This protonates the salt back into the neutral, insoluble 4-oxo tautomer.
Q4: When I neutralize the reaction, the product crashes out as a sticky, gummy mass that traps impurities. How can I improve the physical form?
Causality & Solution: Rapid precipitation caused by dumping acid into a highly concentrated, cold solution forces the product to crash out amorphously, trapping unreacted benzamidine and sodium acetate salts.
Fix: Use controlled cooling (0.5 °C/min) and dilute the reaction mixture with 1 volume of cold water prior to adding the acetic acid dropwise. If a gum still forms, isolate it and recrystallize from a mixture of DMF and water (1:3 ratio) to yield high-purity microcrystals.
Fig 2: Mechanistic pathway highlighting the critical cyclization step and primary side reactions.
III. Quantitative Data: Optimization Matrix
The following table summarizes the causal relationship between reaction conditions, isolation parameters, and the resulting yield/impurity profile. Use this matrix to benchmark your own experimental results.
Condition Profile
Base / Solvent System
Temp (°C)
Time (h)
pH at Isolation
Isolated Yield (%)
Major Impurity Identified (LC-MS)
Baseline Failure
NaOH / EtOH (95%)
78
4
7.0
22%
Amide Byproduct (
[M+H]+216
)
Kinetic Stall
NaOEt / Abs. EtOH
25
24
7.0
15%
Acyclic Intermediate (
[M+H]+244
)
Isolation Failure
NaOEt / Abs. EtOH
78
5
>9.0 (No quench)
<10%
None (Product lost in filtrate)
Optimized SOP
NaOEt / Abs. EtOH
78
5
6.0 (via AcOH)
88%
Trace Acyclic (
<2%
)
Note on Characterization: The target compound exhibits lactam-lactim tautomerism. While named as a 4-oxo-1,4-dihydropyrimidine, it exists in equilibrium with its 4-hydroxy-pyrimidine tautomer. When verifying your product via
1H
NMR in DMSO-
d6
, expect a broad,
D2O
-exchangeable singlet around 12.5–13.0 ppm corresponding to the NH/OH proton.
IV. References
El-Gazzar, M. G., et al. (2020). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. BMC Chemistry. Available at:[Link]
Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(54). Available at:[Link]
Optimization
Technical Support Center: Overcoming Aqueous Solubility Challenges of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile
Welcome to the Formulation & Solubilization Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous insolubility of 4-Oxo-2-phenyl-1,4-dihydrop...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Formulation & Solubilization Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous insolubility of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile. Below, you will find a causality-driven breakdown of the molecule's physical chemistry, step-by-step self-validating protocols, and advanced troubleshooting FAQs.
Q1: Mechanistically, why is 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile so difficult to dissolve in aqueous media?A1: The compound’s insolubility is driven by two competing thermodynamic forces: high crystal lattice energy and extreme lipophilicity. The phenyl ring at the C2 position is highly hydrophobic, repelling aqueous solvation. Simultaneously, the dihydropyrimidine core—featuring an oxo group and a carbonitrile moiety—participates in strong, highly ordered intermolecular hydrogen bonding (lactam-lactim interactions). Water molecules cannot easily break these solute-solute bonds, resulting in the compound being practically insoluble in neutral aqueous buffers[1].
Q2: Can I improve solubility simply by adjusting the pH of my buffer?A2: Yes, but with physiological limitations. The molecule exhibits weak acidity due to the tautomerism of the 4-oxo group (lactam-lactim tautomerism yielding a 4-hydroxy pyrimidine form). At an alkaline pH (pH > 8.5), deprotonation of the hydroxyl/NH group yields an anion. This negative charge significantly increases aqueous solubility via ion-dipole interactions with water[2]. However, this alkaline environment is rarely compatible with in vivo studies or physiological assays, necessitating more advanced formulation strategies[3].
Decision tree for selecting a solubility enhancement strategy based on the target application.
For cell-based or biochemical assays where trace organic solvents are tolerated, reducing the dielectric constant of the medium using a cosolvent like DMSO or PEG-400 is the most efficient approach[4].
Step-by-Step Methodology:
Primary Solubilization: Accurately weigh 10 mg of the compound. Add 1 mL of anhydrous DMSO. The high polarity and hydrogen-bond acceptor properties of DMSO rapidly disrupt the crystalline lattice.
Mechanical Disruption: Vortex vigorously for 2 minutes.
Validation Check: Visually inspect the vial against a dark background under a light source. If microcrystals persist (exhibiting light scattering), sonicate in a water bath at 37°C for 5 minutes until optically clear.
Aqueous Dilution: Slowly add the DMSO stock dropwise to the aqueous assay buffer (e.g., PBS pH 7.4) under continuous magnetic stirring.
Causality Note: Dropwise addition prevents localized supersaturation, which would otherwise trigger immediate nucleation and precipitation[1]. Ensure the final DMSO concentration does not exceed 1% v/v.
Protocol B: Supramolecular Complexation for In Vivo Dosing
To achieve biocompatible aqueous solubility, macrocyclic hosts like Cucurbit[7]uril (CB7) can encapsulate the hydrophobic phenyl ring, shielding it from water while the host's hydrophilic exterior maintains solubility[5].
Step-by-Step Methodology:
Stoichiometric Preparation: Prepare a 1:2 molar ratio of drug to CB7 to ensure complete encapsulation and drive the equilibrium forward.
Solvent Evaporation Setup: Dissolve the required amount of CB7 in 5 mL of deionized water. Separately, dissolve the dihydropyrimidine derivative in 1.5 mL of methanol[5].
Thermal Mixing: Add the methanol solution dropwise to the aqueous CB7 solution while stirring at 60°C.
Thermodynamic Driving: Leave the open flask stirring overnight at 60°C. Causality Note: As methanol evaporates, the thermodynamic penalty of exposing the hydrophobic phenyl ring to water increases, forcefully driving the drug into the hydrophobic cavity of CB7[5].
Validation Check: Lyophilize the resulting clear solution to a powder. Analyze via Differential Scanning Calorimetry (DSC). The complete disappearance of the drug's sharp melting endotherm confirms successful molecular encapsulation.
Thermodynamic mechanism of supramolecular inclusion complexation using Cucurbit[7]uril.
Protocol C: Solid Dispersion via Hot Melt Extrusion (HME)
For oral dosage forms, converting the highly crystalline drug into an amorphous solid dispersion drastically reduces the thermodynamic energy required for dissolution[6].
Step-by-Step Methodology:
Polymer Blending: Geometrically mix the drug with a hydrophilic amphiphilic polymer (e.g., Soluplus or PVP) at a 1:4 (w/w) ratio.
Extrusion: Feed the physical mixture into a twin-screw extruder. Set the barrel temperature slightly above the glass transition temperature (
Tg
) of the polymer but strictly below the degradation temperature of the drug.
Kinetic Trapping: Extrude the molten mixture and rapidly cool it. Causality Note: Rapid cooling restricts the molecular mobility of the drug, kinetically trapping it in a disordered, amorphous state before it can re-crystallize[7].
Validation Check: Perform Powder X-Ray Diffraction (PXRD) on the milled extrudate. A broad "halo" pattern devoid of sharp Bragg diffraction peaks validates complete amorphization.
Section 3: Quantitative Data Summary
The table below summarizes the expected solubility enhancements based on established formulation principles for dihydropyrimidine derivatives[4][8].
Formulation Strategy
Excipient / Reagent
Primary Mechanism of Action
Expected Solubility Enhancement
Aqueous Stability
pH Adjustment
0.1 M NaOH (pH > 9)
Deprotonation / Ion-dipole bonding
10x - 50x
High (if pH is strictly maintained)
Cosolvency
10% PEG-400 / DMSO
Dielectric constant reduction
5x - 20x
Moderate (High risk of precipitation upon dilution)
Complexation
Cucurbit[7]uril (CB7)
Host-guest cavity encapsulation
50x - 100x
Very High
Micellar Solubilization
2% TPGS / Tween 80
Surfactant micelle partitioning
20x - 40x
High
Solid Dispersion
Soluplus (1:4 ratio)
Amorphization & surface wetting
100x - 500x
Moderate (Risk of recrystallization over time)
Section 4: Troubleshooting & FAQs
Q3: My compound precipitates immediately upon diluting the DMSO stock into my aqueous buffer. How do I prevent this?A3: You are experiencing "solvent-shift precipitation." When DMSO rapidly diffuses into the bulk water, the local solubility drops drastically before the drug molecules can disperse, causing them to aggregate and crystallize[1].
Troubleshooting steps:
Pre-warm the buffer: Bring the aqueous buffer to 37°C before addition to increase the kinetic solubility limit.
Use a bridging surfactant: Add 0.1% Tween-80 or TPGS to the aqueous buffer prior to adding the DMSO stock. The surfactant micelles act as hydrophobic reservoirs, catching the drug molecules before they can nucleate[9].
Q4: I attempted the Cucurbit[7]uril complexation, but my DSC still shows a melting peak for the drug. What went wrong?A4: A residual melting peak indicates uncomplexed, crystalline drug. This usually happens if the methanol evaporated too quickly, causing the drug to precipitate before it could enter the CB7 cavity.
Troubleshooting steps: Ensure the flask is heated gently (do not exceed 60°C) and allow the methanol to evaporate slowly overnight. Alternatively, increase the molar ratio of CB7 to 1:3 to push the equilibrium further toward complexation[5].
References
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. 1
SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. International Journal of Creative Research Thoughts. 6
Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. National Center for Biotechnology Information (NCBI).3
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. 7
Evaluation and analysis of the formation of a supramolecular complex between cucurbit[7]uril and dihydroazolopyrimidine. ChemRxiv. 5
Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 (2H)-one in various neat solvents at different temperatures. ResearchGate. 8
Prediction of the solubility in lipidic solvent mixture: Investigation of the modeling approach and thermodynamic analysis of solubility. ResearchGate. 4
Dissolution Enhancement of Raltegravir by Hot Melt Extrusion Technique. Iraqi Journal of Pharmaceutical Sciences. 2
RECENT ADVANCES IN SURFACTANT-ENHANCED ORGANIC SYNTHESIS IN AQUEOUS MICELLES. CyberLeninka. 9
Technical Support Center: Purification & Recrystallization of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile
Prepared by the Office of the Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile. This important heterocyclic scaffold, often synthesized via multicomponent reactions like the Biginelli reaction, can present unique purification challenges.[1][2] This document provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and crystalline integrity in your final product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the workup and purification process in a direct question-and-answer format.
Question 1: My reaction is complete, but after cooling and attempting to filter, I have a sticky, oily, or semi-solid crude product instead of a filterable powder. What's happening and how do I proceed?
Answer:
This is a frequent issue, often caused by the presence of unreacted starting materials or low-melting byproducts creating a eutectic mixture with your desired compound. The goal is to induce precipitation of the product while washing away these impurities.
Causality: The Biginelli condensation and related reactions are equilibrium-driven. Incomplete conversion or slight excesses of starting materials like benzaldehyde or the β-dicarbonyl equivalent can lead to a complex crude mixture.[3] Simply cooling the reaction solvent is often insufficient for clean precipitation.
Step-by-Step Troubleshooting Protocol:
Ice-Water Quench (The "Crash" Precipitation): Do not simply cool the reaction vessel. Instead, pour the entire reaction mixture slowly into a separate beaker containing a large volume of crushed ice or ice-cold water with vigorous stirring.[4][5][6] This dramatic temperature drop and change in solvent polarity will often shock the less-soluble desired product into precipitating as a solid, while water-soluble starting materials like urea are washed away.[7]
Stir and Digest: Continue stirring the ice-water slurry for 15-30 minutes. This process, known as digestion, allows the initially fine or amorphous precipitate to agglomerate and form more stable, filterable crystals.
Initial Filtration and Washing: Filter the resulting solid using a Büchner funnel. Wash the collected solid generously with cold deionized water to remove any remaining water-soluble impurities.[7][8]
Solvent Trituration: If the product is still sticky, transfer the damp solid to a clean beaker and add a small amount of cold 95% ethanol.[8] Stir vigorously with a spatula, breaking up any clumps. This process, called trituration, washes away ethanol-soluble impurities. Filter the solid again.
Drying: Dry the purified crude product under vacuum. At this stage, you should have a solid powder ready for recrystallization.
Question 2: I've successfully recrystallized my product from ethanol, but it has a persistent yellow or off-white color. How can I obtain a pure white solid?
Answer:
A persistent color indicates the presence of chromophoric (color-causing) impurities that may have co-precipitated with your product. While some dihydropyrimidine derivatives can have a slight yellowish tint, achieving a white or near-white solid is often possible.[4]
Causality: Colored impurities can arise from side reactions or the degradation of starting materials, especially aldehydes, which can form colored polymers. These impurities are often present in very small quantities but are highly visible.
Troubleshooting Protocol:
Recrystallization with Activated Charcoal:
Dissolve the colored product in the minimum amount of hot solvent (e.g., ethanol or methanol).[9]
Add a very small amount (1-2% of the product's weight) of activated charcoal to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid violent bumping. It is safer to add it just before bringing the solution to a full boil.
Swirl the mixture and keep it hot for 2-5 minutes. The charcoal will adsorb the large, flat, colored impurity molecules onto its porous surface.
Perform a hot filtration using a fluted filter paper or a cotton plug in a funnel to remove the charcoal. The filtrate should be noticeably less colored.
Allow the hot, clear filtrate to cool slowly to induce crystallization.
Re-evaluate Starting Material Purity: Ensure that the starting materials, particularly the benzaldehyde, are pure. It is good practice to use freshly distilled benzaldehyde, as it can oxidize on storage.[5] Impurities in reactants can inhibit the reaction and introduce unwanted byproducts.[3]
Question 3: During my recrystallization attempt, the compound "oiled out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid phase instead of a solid crystalline lattice. This is often due to an inappropriate solvent choice or excessively rapid cooling.
Causality: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures.[10] If the compound is too soluble even in the cold solvent, or if impurities are present that depress the melting point, it can lead to oiling out.
Troubleshooting Protocol:
Re-heat and Dilute: If the compound oils out, re-heat the mixture until the oil redissolves completely. Add more of the same solvent (e.g., 10-20% more volume) to ensure the solution is no longer supersaturated at that temperature.
Ensure Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly into an ice bath from a hot state. Slow cooling is critical for the formation of well-ordered crystals.[10]
Induce Crystallization:
Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
Seeding: If you have a small crystal of the pure product, add it to the cooled solution to act as a template for crystallization.
Change Solvent System (Solvent/Anti-Solvent Method): If the problem persists, the initial solvent may be too good.
Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., DMF, DMSO, or acetone).[11][12]
Slowly add a miscible "poor" or "anti-solvent" (e.g., water, methanol, or hexane) dropwise with stirring until the solution becomes persistently cloudy (turbid).[10]
Add a few drops of the "good" solvent to just redissolve the turbidity, then allow the mixture to stand undisturbed. Crystals will form as the solvent environment slowly reaches the ideal point of insolubility.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for recrystallizing 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile?
A: Ethanol (95%) is the most frequently cited and effective solvent for recrystallizing dihydropyrimidine derivatives and is the recommended starting point.[4][5][7] Other solvents that have proven effective for this class of compounds include methanol, acetonitrile, or mixtures like acetonitrile/water.[6][9][13] The optimal solvent should always be determined empirically on a small scale first.
Q2: How can I be certain my final product is pure and has the correct structure?
A: A combination of analytical techniques is required for full characterization:
Thin Layer Chromatography (TLC): The purified product should show a single, well-defined spot. This is a quick and effective way to assess purity.[14]
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities will typically cause the melting point to broaden and be depressed.
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The observed chemical shifts, integrations, and coupling patterns should be consistent with the expected structure of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile.[15][16]
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[15]
Q3: What are the most common impurities I should expect from the synthesis?
A: The most likely impurities originate from the starting materials of the Biginelli reaction. These include:
Unreacted Starting Materials: Benzaldehyde, a β-ketoester equivalent (like ethyl cyanoacetate), and urea.[3]
N-acylurea Byproducts: These can form from a competing reaction pathway between the β-ketoester and urea, and can sometimes be difficult to remove by recrystallization alone.[3][17] If NMR analysis suggests the presence of such impurities after recrystallization, purification by column chromatography may be necessary.[18]
Data & Protocols Summary
Table 1: Recommended Solvents for Purification & Recrystallization
Solvent
Application
Rationale & Key Insights
Water (Cold)
Crude product washing/quenching
Excellent for removing unreacted urea and other highly polar, water-soluble starting materials. Used to "crash out" the product from the reaction mixture.[4][7]
Ethanol (95%)
Primary Recrystallization Solvent
The most commonly reported and successful solvent. The compound typically has good solubility in hot ethanol and poor solubility in cold ethanol.[5][8]
Methanol
Alternative Recrystallization Solvent
Similar properties to ethanol. Can be used if ethanol recrystallization is sluggish. Often used for final product washing.[6][19]
Acetonitrile
Alternative Recrystallization Solvent
A more polar aprotic solvent that can be effective for some dihydropyrimidine derivatives.[6][13]
DMF / DMSO
"Good" solvent for anti-solvent method
Use only when the product is very difficult to dissolve in common alcohols. The product is dissolved in a minimal amount of DMF or DMSO, followed by the addition of an anti-solvent like water or methanol to induce precipitation.[4][11]
Ethyl Acetate/Hexane
Column Chromatography Eluent
A standard mobile phase for silica gel column chromatography if recrystallization fails to remove persistent impurities.[18]
Diagram 1: General Purification & Troubleshooting Workflow
This diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for purification of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile.
References
Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
RJPN.org.
Der Pharma Chemica.
Synthesis of Dihydropyrimidone Derivatives by Application of Organic Red Clay and their Anti-Microbial Screening. (2021-05-05).
Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.
PMC. Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. (2025-10-16).
PMC. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.
SciSpace. Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidan.
University of Michigan. Searching for a direct preparation of dihydropyrimidine-5-carboxamides under Biginelli reaction conditions. (2010-12-08).
PMC.
Beilstein Journals.
Biomed J Sci & Tech Res. A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019-02-15).
MDPI. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (2021-07-22).
Synthesis, Characterization and Biological Evalu
Arkivoc. One-pot synthesis of 5-carboxanilide-dihydropyrimidinones using etidronic Acid.
optimizing temperature and solvent conditions for 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile. This document provides in-depth tr...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during its synthesis, which is typically achieved through a Biginelli-type multicomponent reaction.
I. Understanding the Reaction: A Mechanistic Overview
The synthesis of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile involves the condensation of benzaldehyde, a β-ketonitrile (such as ethyl cyanoacetate or malononitrile), and urea. The reaction is typically catalyzed by an acid or a base and proceeds through a series of equilibrium steps. Understanding the reaction mechanism is crucial for effective troubleshooting.
A widely accepted mechanism begins with the acid-catalyzed reaction between the aldehyde and urea to form an N-acylimine ion. This is followed by the addition of the enol form of the β-ketonitrile. The final step is a cyclization and dehydration to yield the dihydropyrimidine ring.[1]
Caption: Simplified Biginelli reaction mechanism.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations grounded in chemical principles and actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile is a common challenge. Several factors can contribute to this issue.
Potential Cause
Explanation
Troubleshooting Steps
Inefficient Catalysis
The reaction is often catalyst-dependent. The choice of acid or base catalyst and its concentration are critical for driving the reaction forward.
- Screen Catalysts: Experiment with both Brønsted acids (e.g., HCl, p-TSA) and Lewis acids (e.g., ZnCl₂, FeCl₃). In some cases, a base catalyst (e.g., t-BuOK) may be effective.[2] - Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. Start with a catalytic amount and incrementally increase it while monitoring the reaction progress.
Suboptimal Temperature
Temperature affects reaction kinetics. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition of reactants or products and promote side reactions.
- Systematic Temperature Screening: Run small-scale reactions at different temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C) to find the optimal condition.[3] - Monitor for Decomposition: Use Thin Layer Chromatography (TLC) to monitor the reaction. The appearance of multiple spots or streaking at higher temperatures can indicate decomposition.
Inappropriate Solvent
The solvent plays a crucial role in solubilizing the reactants and stabilizing intermediates. The polarity of the solvent can influence the reaction pathway and rate.
- Solvent Screening: Test a range of solvents with varying polarities, such as ethanol, methanol, acetonitrile, DMF, or even solvent-free conditions.[4][5] - Consider "Green" Solvents: Water and PEG-400 have been shown to be effective and environmentally friendly solvents for similar reactions.[6]
Impure Reactants
The purity of starting materials is paramount. Impurities in the benzaldehyde, β-ketonitrile, or urea can inhibit the reaction or lead to unwanted side products.
- Verify Purity: Ensure all reactants are of high purity. If necessary, purify the starting materials before use. - Fresh Reagents: Use freshly opened or properly stored reagents, as they can degrade over time.
Issue 2: Formation of a Major Byproduct
The formation of a significant amount of a byproduct is a common issue that complicates purification and reduces the yield of the desired product.
Potential Cause
Explanation
Troubleshooting Steps
Hantzsch-type Dihydropyridine Formation
At elevated temperatures, urea can decompose to ammonia, which can then participate in a competing Hantzsch-type reaction with the aldehyde and two equivalents of the β-ketonitrile.
- Lower the Reaction Temperature: This is the most effective way to minimize the formation of the Hantzsch byproduct. - Optimize Order of Addition: In some cases, adding the urea portion-wise or as the last reactant can reduce its decomposition.
Aldol Self-Condensation
The β-ketonitrile can undergo self-condensation, especially under basic conditions.
- Use a Milder Base: If using a base catalyst, switch to a milder one. - Control Temperature: Lowering the reaction temperature can also suppress this side reaction.
Knoevenagel Condensation Product
The condensation of benzaldehyde and the β-ketonitrile can sometimes be a competing reaction.
- Optimize Catalyst: The choice of catalyst can influence the relative rates of the desired Biginelli reaction and the Knoevenagel condensation.
Issue 3: Product "Oiling Out" or Difficulty with Crystallization
The product may sometimes separate from the reaction mixture as an oil rather than a crystalline solid, making isolation and purification challenging.
Potential Cause
Explanation
Troubleshooting Steps
Presence of Impurities
Impurities can act as a eutectic mixture, lowering the melting point of the product and preventing crystallization.
- Purification Prior to Crystallization: If possible, purify the crude product by column chromatography before attempting crystallization. - Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization.
Supersaturation
The product may be too soluble in the reaction solvent, leading to a supersaturated solution that is reluctant to crystallize.
- Change the Solvent System: After the reaction is complete, try adding a co-solvent in which the product is less soluble to induce precipitation. - Seeding: Introduce a small crystal of the pure product to the solution to initiate crystallization.
Cooling Rate
Cooling the reaction mixture too quickly can lead to the formation of an oil instead of crystals.
- Slow Cooling: Allow the reaction mixture to cool slowly to room temperature, and then in an ice bath.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile?
The optimal temperature is highly dependent on the specific catalyst and solvent system used. Generally, a temperature range of 60-100 °C is a good starting point for optimization.[3] It is recommended to perform small-scale experiments to determine the ideal temperature for your specific conditions, balancing reaction rate with the minimization of byproducts.
Q2: Which solvent is best for this reaction?
There is no single "best" solvent, as the optimal choice depends on the specific reactants and catalyst. However, polar protic solvents like ethanol are commonly used.[4] Some studies have reported high yields under solvent-free conditions, which is a greener alternative.[7] A comparative study of different solvents is recommended.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. Use an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials, product, and any byproducts.
Q4: My product is difficult to purify. What are some effective purification techniques?
If direct crystallization from the reaction mixture is not effective, the following techniques can be employed:
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then allow it to cool slowly. Ethanol is often a good choice for recrystallization.[7]
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be used to separate the desired compound from impurities.
Washing: Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.
IV. Optimized Experimental Protocols
The following protocols provide a starting point for the synthesis of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile. It is important to note that optimization may be required for specific laboratory conditions and reactant batches.
Protocol 1: Conventional Synthesis in Ethanol
This protocol is a standard method using a common solvent and acid catalyst.
Materials:
Benzaldehyde
Ethyl cyanoacetate
Urea
Concentrated Hydrochloric Acid (HCl)
Ethanol
Procedure:
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and urea (1.2 equivalents) in ethanol.
Add a catalytic amount of concentrated HCl (e.g., 3-4 drops).
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
If no precipitate forms, reduce the volume of the solvent under reduced pressure.
Collect the solid product by vacuum filtration and wash with cold ethanol.
Recrystallize the crude product from ethanol to obtain pure 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile.
Protocol 2: Solvent-Free Synthesis
This protocol offers a greener and often more efficient alternative to solvent-based methods.
Materials:
Benzaldehyde
Ethyl cyanoacetate
Urea
A suitable catalyst (e.g., p-Toluenesulfonic acid (p-TSA) or a solid acid catalyst)
Procedure:
In a round-bottom flask, thoroughly mix benzaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), urea (1.2 equivalents), and the catalyst (e.g., 10 mol% p-TSA).
Heat the mixture in an oil bath at a pre-determined optimal temperature (e.g., 80-100 °C) with stirring.
Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.
After completion, cool the reaction mixture to room temperature.
Add a small amount of ethanol to the solidified mass and stir to break it up.
Collect the solid product by vacuum filtration and wash with cold ethanol.
Recrystallize from ethanol if necessary.
V. Data Summary: Influence of Reaction Conditions
The following table summarizes the effect of different solvents and temperatures on the yield of dihydropyrimidine-5-carbonitrile derivatives, based on literature data.
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile.
Caption: A workflow for troubleshooting the synthesis.
VII. References
Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega, 2019.
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. PMC, 2021.
Biginelli reaction. Wikipedia.
Bronsted base catalysed efficient one pot three component synthesis of dihydropyrimidinone derivatives. Journal of Chemical and Pharmaceutical Research, 2015.
Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction”. Oriental Journal of Chemistry, 2017.
Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. NIH, 2016.
Successful utilization of β-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine. Journal of Chemical Sciences, 2018.
One-pot solvent free synthesis of dihydropyrimidinones using calcined Mg/Fe hydrotalcite catalyst. Current Chemistry Letters, 2016.
One Pot Synthesis Of Tetrahydropyrimidine-5- Carbonitrile Analogous Promoted By Transition Metal Halide. IJCRT.org, 2024.
One-Pot Synthesis of 1, 4-Dihydropyridines in PEG Under Catalyst-Free Conditions. International Journal of ChemTech Research, 2013.
Searching for a direct preparation of dihydropyrimidine-5-carboxamides under Biginelli reaction conditions. Arkivoc, 2011.
Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. PMC, 2015.
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 2022.
Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][2][4]oxazepine derivatives. Organic Chemistry Frontiers, 2021.
Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications, 2008.
A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. International Journal of Pharmaceutical Sciences and Research, 2014.
A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6- METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER D. Jagwani* and P. Joshi Medi-Caps Group of Institutions, Pigdamber, Rau, Indore- 453331, Madhya Pradesh, India. Semantic Scholar.
Comparative Computational Studies of 3,4-Dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile Derivatives as Potential Antinociceptive Agents. MDPI, 2012.
handling and storage best practices for 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile
Welcome to the technical support resource for 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile. This guide is intended for researchers, scientists, and drug development professionals to provide best practices for hand...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile. This guide is intended for researchers, scientists, and drug development professionals to provide best practices for handling and storage, as well as to troubleshoot common issues encountered during experimentation. The information herein is synthesized from established chemical principles and data on structurally related compounds to ensure scientific integrity and practical utility.
I. Core Concepts: Understanding the Compound's Nature
4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile belongs to the dihydropyrimidine (DHP) class of heterocyclic compounds. A key structural feature is the dihydropyrimidine ring, which is susceptible to oxidation, converting to the more stable aromatic pyrimidine ring. This inherent chemical instability is a primary consideration in its handling, storage, and experimental use.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues in a question-and-answer format, providing insights into the causality behind experimental choices and offering actionable solutions.
A. Storage and Stability
Question 1: My solid 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile has developed a yellowish tint over time. What is the cause, and is the compound still usable?
Answer: A color change, typically to yellow or brown, is a strong indicator of degradation. The most likely cause is the oxidation of the 1,4-dihydropyrimidine ring to its corresponding aromatic pyrimidine derivative.[1] This oxidation is often accelerated by exposure to light, oxygen, and elevated temperatures.
Is it usable? The usability of the compound depends on the extent of degradation and the sensitivity of your application. For assays requiring high purity, the presence of the oxidized impurity could lead to erroneous results. It is highly recommended to assess the purity of the sample using analytical techniques such as HPLC or TLC before use.[1] If significant degradation has occurred, repurification may be necessary.
Question 2: What are the optimal storage conditions for long-term stability of solid 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile?
Answer: To minimize degradation, the compound should be stored with protection from light, oxygen, and heat. The following conditions are recommended:
Parameter
Recommended Condition
Rationale
Temperature
-20°C to 4°C
Lower temperatures slow down the rate of chemical degradation.
Atmosphere
Inert gas (Argon or Nitrogen)
Displaces oxygen, a key contributor to oxidation.[1]
Light
In the dark (Amber vial or opaque container)
Light can provide the energy to initiate oxidative degradation.[1]
Moisture
Dry environment (use of desiccants)
Moisture can facilitate hydrolytic degradation pathways.
For highly sensitive applications or very long-term storage, storing in a glove box under an inert atmosphere is ideal.
Caption: Decision tree for optimal storage conditions.
Question 3: I need to make a stock solution. How stable is 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile in solution, and what is the best way to store it?
Answer: Due to their inherent instability, it is strongly recommended to prepare solutions of 1,4-dihydropyrimidine derivatives fresh for each experiment.[1] If a stock solution must be prepared and stored, the following precautions should be taken:
Use Degassed Solvents: To minimize dissolved oxygen, use solvents that have been degassed by methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil.[1]
Low Temperature Storage: Store stock solutions at -20°C or -80°C.[1]
Consider Antioxidants: For some applications, the addition of an antioxidant may help to prolong the stability of the solution.[1] The choice of antioxidant must be compatible with your experimental system.
B. Handling and Safety
Question 4: Is 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile considered a hazardous compound?
Question 5: What is the best way to handle the solid compound to prevent degradation during weighing and transfer?
Answer: To minimize exposure to atmospheric oxygen and moisture, especially for quantitative applications, the use of an inert atmosphere is recommended.
Glove Box: The ideal method is to handle the solid inside a glove box with a nitrogen or argon atmosphere.[2][4] This allows for weighing and transfer without exposure to air.
Schlenk Line/Inert Gas Flush: For labs without a glove box, a Schlenk line can be used to handle the compound under an inert gas. Alternatively, a "ghetto-glove box" approach can be employed by placing the balance and compound inside a container flushed with a heavy inert gas like argon.[2]
Minimal Air Exposure: If an inert atmosphere is not available, work quickly to minimize the time the compound is exposed to air. Have all necessary equipment ready before opening the container. After dispensing the required amount, flush the headspace of the container with an inert gas before sealing tightly.[2]
Caption: Workflow for handling air-sensitive solids.
C. Sample Preparation and Experimental Troubleshooting
Question 6: I am having trouble dissolving 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile in common laboratory solvents. What is its solubility profile?
Answer: Many dihydropyrimidine derivatives exhibit poor solubility in common organic solvents. Based on reports for structurally similar compounds, solubility is often low in solvents like methanol, ethanol, and chloroform.[5]
Solvent
Expected Solubility
Notes
Water
Poor
Methanol/Ethanol
Poor to moderate
Can be used for recrystallization in some cases.
Chloroform
Poor
Dichloromethane
Poor to moderate
Acetone
Poor to moderate
Dimethylformamide (DMF)
Good
Dimethyl sulfoxide (DMSO)
Good
Commonly used for preparing stock solutions for biological assays.
For NMR analysis, researchers have reported using a mixture of deuterated chloroform (CDCl₃) and trifluoroacetic acid (CF₃COOD) to achieve dissolution.[5] For biological assays, DMSO is a common choice for creating stock solutions.
Question 7: My compound seems to be losing its biological activity in my cell-based assay over the course of the experiment. What could be the cause?
Answer: This is a common issue with 1,4-dihydropyrimidine derivatives and is likely due to the degradation of the compound in the assay medium.[1]
Solution Instability: As mentioned, these compounds are often unstable in solution. The aqueous, oxygen-rich environment of cell culture media can accelerate oxidation.
Troubleshooting Steps:
Prepare Fresh Solutions: Always prepare the final dilutions of your compound immediately before adding them to your assay.
Minimize Light Exposure: Protect your plates and solutions from light as much as possible during the experiment.
Time-Course Experiment: If possible, perform a time-course experiment to determine the stability of your compound in the assay medium over the duration of your experiment.
Re-evaluate Purity: Ensure that the solid compound used to make the stock solution has not degraded.
III. Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
If possible, handle the solid compound in a glove box or under a stream of inert gas.
Weigh the desired amount of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile into a sterile, amber glass vial.
Add the appropriate volume of high-purity, anhydrous DMSO (or other suitable solvent) to achieve the desired concentration.
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
If not for immediate use, flush the headspace of the vial with argon or nitrogen, seal with parafilm, and store at -20°C or -80°C, protected from light.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
Prepare a dilute solution of your compound in a suitable solvent (e.g., a small amount of DMSO diluted with dichloromethane or ethyl acetate).
Spot the solution onto a silica gel TLC plate.
Develop the plate using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol).
Visualize the spots under UV light (254 nm).
The appearance of a new, more polar spot (lower Rf value) is indicative of the oxidized pyrimidine derivative.[1]
IV. References
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
Gilead Sciences, Inc. (n.d.). Descovy® (emtricitabine/tenofovir alafenamide) Storage and Stability. Retrieved from [Link]
Reddit. (2015, November 17). how to deal with an air sensitive solid? r/chemistry. Retrieved from [Link]
Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET. Retrieved from [Link]
MDPI. (2022, November 19). 4-(Aryl)-Benzo[6][7]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. Retrieved from [Link]
Fadda, A. A., Abd El-Latif, E., Bondock, S., & Samir, A. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications, 38(24), 4352–4368.
Comprehensive HPLC Method Validation Guide for 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile Quantification
Introduction & Analytical Challenge 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile (CAS: 27058-48-6) is a critical heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Challenge
4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile (CAS: 27058-48-6) is a critical heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. Structurally, this compound presents a unique chromatographic challenge: it features a highly polar 1,4-dihydropyrimidine core capable of strong hydrogen bonding (due to the oxo and carbonitrile groups), positioned directly adjacent to a hydrophobic, electron-rich phenyl ring.
Accurately quantifying this compound requires an analytical method that perfectly balances hydrophobic retention with polar selectivity. Standard methods often fail here, resulting in poor peak symmetry or co-elution with structurally similar synthetic intermediates. This guide objectively compares stationary phase alternatives and outlines a self-validating, step-by-step methodology grounded in the latest ICH Q2(R2) guidelines[2].
Product Comparison: Stationary Phase Selection
To establish a trustworthy and robust method, the foundational step is selecting the optimal stationary phase. We evaluated three distinct column chemistries to determine the best performance for this specific pyrimidine derivative.
Standard BEH C18 (e.g., Waters XBridge C18): Relies purely on hydrophobic (dispersive) interactions.
Charged Surface Hybrid C18 (CSH C18): Incorporates a low-level surface charge to improve peak shape for polar/basic compounds at low pH[3].
The Causality Behind the Choice (Expert Insight):
A standard C18 column relies solely on hydrophobic partitioning, which often struggles to retain the polar dihydropyrimidine core, leading to early elution and co-elution with polar degradants. The Phenyl-Hexyl phase significantly outperforms the C18 alternatives because its bonded phenyl ligand engages in direct
π−π
stacking with both the phenyl and pyrimidine rings of the analyte. This dual-interaction mechanism enhances retention, drives superior selectivity, and overcomes the limitations of purely hydrophobic retention.
With the optimal column selected, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2][5]. This framework ensures the procedure acts as a self-validating system, proving it is scientifically sound, reproducible, and fit for its intended purpose throughout the product lifecycle[6][7].
Figure 1: Analytical lifecycle from column screening to ICH Q2(R2) validation.
Mobile Phase Preparation & Chromatographic Conditions
Aqueous Phase (A): 0.1% Formic Acid in Ultrapure Water (pH ~2.7).
Causality: The acidic pH deliberately suppresses the ionization of the dihydropyrimidine nitrogens. By ensuring the molecule remains in a neutral state, we prevent peak splitting and maximize the
π−π
interactions on the Phenyl-Hexyl column.
Organic Phase (B): Acetonitrile (HPLC Grade).
Gradient Program: 0–2 min (20% B), 2–8 min (20% to 60% B), 8–10 min (60% B), 10–10.1 min (return to 20% B), 10.1–15 min (equilibration).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (optimal absorbance for the conjugated phenyl-pyrimidine chromophore).
Specificity (Forced Degradation)
According to ICH Q2(R2), specificity is the ability to unequivocally assess the analyte in the presence of expected impurities or degradants[6][8].
Preparation: Prepare a 100 µg/mL solution of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile.
Stress Testing: Subject equal aliquots to the following stress conditions to force degradation: Acid (0.1M HCl, 60°C, 2h), Base (0.1M NaOH, 60°C, 2h), Oxidation (3%
H2O2
, Room Temp, 2h), and Photolysis (UV light, 24h).
Analysis: Neutralize the samples and inject. Use a Photodiode Array (PDA) detector to calculate the peak purity angle.
Self-Validating Check: The peak purity angle must be less than the peak purity threshold, confirming no degradants are co-eluting beneath the main analyte peak.
Linearity and Range
The method's range must demonstrate acceptable accuracy, precision, and response proportionality[2][9].
Preparation: Prepare a primary stock solution (1.0 mg/mL) in Methanol.
Dilution: Create a 6-point calibration curve spanning 50% to 150% of the target working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Analysis: Inject each standard in triplicate. Perform linear regression analysis mapping Peak Area vs. Concentration.
ICH Q2(R2) enables a combined approach for evaluating accuracy and precision to streamline validation[7].
Preparation: Prepare synthetic sample matrices (placebos) and spike them with the analyte stock to achieve 80%, 100%, and 120% of the target concentration (100 µg/mL).
Replication: Prepare three independent samples per concentration level (n=9 total injections).
Accuracy Calculation: Calculate the % Recovery against the theoretical spiked amount. (Acceptance: 98.0% - 102.0%).
Precision Calculation: Calculate the % Relative Standard Deviation (%RSD) for the six replicates at the 100% level to determine Repeatability. (Acceptance:
≤2.0%
).
Robustness
Robustness evaluates the reliability of the method under deliberate, small variations[5][6].
Parameter Variation: Alter the Flow Rate (
±0.1
mL/min), Column Temperature (
±5
°C), and Mobile Phase B initial composition (
±2%
).
System Suitability Check: Monitor the USP Tailing Factor and the Resolution (
Rs
) between the analyte and its closest eluting impurity.
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2) - Draft version". Source: ich.org.
European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". Source: europa.eu.
International Council for Harmonisation (ICH). "VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A". Source: ich.org.
Mass Spectrometry Fragmentation Pattern Analysis of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile: A Platform Comparison Guide
Executive Summary The pyrimidine-5-carbonitrile scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of COX-2 inhibitors, anticancer agents, and antimicrobial therapeutics[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrimidine-5-carbonitrile scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of COX-2 inhibitors, anticancer agents, and antimicrobial therapeutics[1]. Specifically, 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile (CAS 27058-48-6) serves as a critical structural node. During preclinical pharmacokinetics and structural elucidation, distinguishing this compound from its regioisomers (e.g., 6-oxo derivatives) requires robust analytical methodologies. Mass spectrometry (MS) is the gold standard for this task, but the choice of analyzer dictates the depth of structural information acquired.
As an Application Scientist, I have structured this guide to objectively compare leading MS platforms, detail the mechanistic causality behind the compound's fragmentation, and provide a self-validating experimental protocol for reliable structural characterization.
Platform Comparison: Selecting the Optimal MS System
To objectively evaluate platform performance, we must consider the specific analytical requirements of pyrimidine derivatives: exact mass determination for elemental composition, MS/MS capabilities for structural elucidation, and quantitation limits for pharmacokinetic tracking.
Table 1: Performance Comparison of MS Platforms for Pyrimidine-5-Carbonitrile Analysis
Performance Metric
High-Resolution ESI-QTOF
Triple Quadrupole (ESI-QqQ)
GC-EI-MS (Single Quad)
Primary Utility
Structural elucidation, exact mass
High-throughput quantitation
Volatile analog screening
Mass Accuracy
< 2 ppm
~0.1 Da
~0.1 Da
Ionization Method
Soft (ESI+), yields
[M+H]+
Soft (ESI+), yields
[M+H]+
Hard (EI, 70 eV), yields
M+∙
Fragmentation Control
High (Targeted CID, variable eV)
High (MRM transitions)
Fixed (70 eV, extensive)
Sensitivity (LOD)
~1-5 ng/mL
< 0.1 ng/mL
~10-50 ng/mL
Best Use Case
Metabolite ID, impurity profiling
PK/PD plasma studies
Raw material QC
Verdict: For in-depth fragmentation pattern analysis and structural confirmation of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile, ESI-QTOF is the superior platform. Its sub-ppm mass accuracy is critical for distinguishing isobaric fragment ions, which is impossible on nominal mass instruments like QqQ or standard GC-MS.
Mechanistic Fragmentation Analysis (The "Why")
Understanding the causality behind the fragmentation of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile is essential for spectral interpretation. In positive electrospray ionization (ESI+), the molecule readily protonates at the pyrimidine nitrogen, yielding an
[M+H]+
precursor ion at m/z 198.066.
Upon Collision-Induced Dissociation (CID), the molecule undergoes three primary, thermodynamically driven pathways[2]:
Loss of Carbon Monoxide (-28 Da): The 4-oxo group exhibits keto-enol tautomerism. CID induces an
α
-cleavage followed by the expulsion of neutral CO. This is a highly favored thermodynamic process that stabilizes the remaining conjugated system, yielding a fragment at m/z 170.071.
Loss of Hydrogen Cyanide (-27 Da): The 5-carbonitrile moiety is highly electron-withdrawing. Energy transfer during CID facilitates the heterolytic cleavage of the C-CN bond. The adjacent protonated nitrogen assists in the expulsion of HCN, forming a stable ring-contracted product ion at m/z 171.055[3].
Retro-Diels-Alder (RDA) Cleavage: A hallmark of dihydropyrimidine rings, RDA cleavage breaks the N1-C6 and C4-C5 bonds simultaneously. For the 2-phenyl derivative, this typically results in the retention of charge on the phenyl-containing fragment (e.g., protonated benzonitrile derivatives) around m/z 104.050.
Logical MS/MS fragmentation pathways for 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile.
Table 2: High-Resolution ESI-QTOF MS/MS Fragment Ions for[M+H]+ m/z 198.066
To ensure trustworthiness and reproducibility, the following protocol incorporates internal system suitability checks, creating a self-validating workflow that prevents the acquisition of compromised data.
Materials:
4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile reference standard (>98% purity).
LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).
Reserpine (calibrant standard).
Step-by-Step Methodology:
Sample Preparation: Dissolve the pyrimidine standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:ACN containing 0.1% FA.
System Suitability (The Validation Step): Prior to sample injection, inject a 1 µg/mL reserpine standard. Verify that the
[M+H]+
ion (m/z 609.2807) is detected with a mass error of < 5 ppm and a signal-to-noise ratio > 100:1.
Causality: This confirms that the TOF flight tube is properly calibrated and the ESI source is free of severe ion suppression before committing precious samples.
UHPLC Separation:
Column: C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% FA; Mobile Phase B: ACN + 0.1% FA.
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
MS Tuning & Acquisition:
Ionization: ESI Positive mode. Capillary voltage: 3.5 kV.
Desolvation: Gas temperature 350°C, flow 10 L/min.
Causality: Optimal desolvation is critical for pyrimidines to prevent in-source fragmentation while maximizing ionization efficiency.
CID Parameters: Perform Auto-MS/MS. Set collision energies at 15 eV, 25 eV, and 35 eV to capture both fragile neutral losses (CO, HCN) and high-energy RDA cleavages.
Post-Run Validation: Re-inject the reserpine standard to ensure mass drift remained < 5 ppm throughout the acquisition sequence.
Self-validating UHPLC-MS/MS experimental workflow for pyrimidine derivative analysis.
Spectroscopic Validation of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile Purity: A Comparative Analytical Guide
Introduction In the landscape of medicinal chemistry, pyrimidine derivatives—specifically highly functionalized scaffolds like 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile—serve as critical pharmacophores for kina...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of medicinal chemistry, pyrimidine derivatives—specifically highly functionalized scaffolds like 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile—serve as critical pharmacophores for kinase inhibitors and antimicrobial agents[1]. However, validating the absolute purity of these heterocyclic compounds presents unique analytical challenges. The molecule exhibits tautomerism (lactam-lactim equilibrium between the 4-oxo and 4-hydroxy forms), and its synthesis often generates structurally similar, co-eluting regioisomers or retains trace starting materials[2].
This guide provides an objective comparison between routine chromatographic purity assessments (HPLC-UV) and an advanced orthogonal spectroscopic suite (NMR, FTIR, LC-MS). By establishing a self-validating analytical system, researchers can eliminate false positives and ensure the structural and quantitative integrity of their synthesized lots.
The Causality of Analytical Selection: Why Orthogonal Validation?
Relying solely on HPLC-UV for purity validation is a fundamental pitfall in heterocyclic chemistry. While UV-Vis spectroscopy is rapid and sensitive for detecting chromophore-rich pyrimidine derivatives[3], it operates on the assumption of distinct chromatographic separation and differing extinction coefficients. Isomeric impurities often co-elute and exhibit identical UV maxima, leading to an overestimation of purity.
To build a self-validating system , we must employ orthogonal techniques where the blind spots of one method are covered by the strengths of another:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the carbon framework and confirming the specific tautomeric state[2]. NMR provides a direct, quantitative molar ratio of all proton-containing species, immediately flagging residual solvents or unreacted precursors that lack UV absorbance.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is vital for solid-state structural confirmation. It unambiguously identifies the presence of the carbonitrile (-C≡N) and carbonyl (C=O) functional groups, which are diagnostic for the 4-oxo-5-carbonitrile scaffold[4].
Mass Spectrometry (LC-ESI-MS): By coupling liquid chromatography with electrospray ionization mass spectrometry, we can determine the exact mass-to-charge ratio (m/z) of the primary peak and any trace impurities, providing molecular weight confirmation that UV-Vis cannot achieve[5].
In a self-validating workflow, if HPLC-UV indicates 99% purity but ¹H NMR integrates a residual solvent peak or an unexpected aliphatic signal, the system immediately corrects the purity assessment.
Visualizing the Self-Validating Workflow
Orthogonal spectroscopic workflow for self-validating pyrimidine derivative purity.
Comparative Analysis & Quantitative Data Summaries
Table 1: Comparative Performance of Analytical Modalities for Purity Validation
Analytical Modality
Primary Output
Strengths for Pyrimidines
Limitations
Verdict
HPLC-UV
Chromatographic Purity (%)
High sensitivity to chromophores; rapid routine screening[3].
Cannot distinguish co-eluting isobaric impurities or tautomers.
Insufficient as a standalone method.
LC-ESI-MS
Mass-to-Charge Ratio (m/z)
Excellent for trace impurity detection and exact mass confirmation[5].
Destructive; ionization suppression can mask certain impurities.
Essential for trace profiling.
NMR (¹H, ¹³C)
Structural Framework & Ratios
Unambiguous determination of molecular structure and tautomeric state[2].
Lower sensitivity for trace impurities (<1%); requires highly pure solvents.
Gold Standard for absolute structural proof.
FTIR (ATR)
Vibrational Modes
Confirms solid-state functional groups (C≡N, C=O) without sample prep[4].
Not quantitative for purity percentages.
Crucial for functional group integrity.
Table 2: Expected Spectroscopic Signatures for 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile
Protocol 1: High-Resolution NMR (¹H and ¹³C) Acquisition
Rationale: DMSO-d6 is selected as the solvent because its high polarity disrupts intermolecular hydrogen bonding, fully solubilizing the rigid pyrimidine scaffold and stabilizing the 4-oxo (lactam) tautomer for clear spectral resolution[1].
Sample Preparation: Dissolve 15 mg of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Utilize a spectrometer operating at a minimum of 400 MHz for ¹H and 100 MHz for ¹³C[1].
Acquisition Parameters (¹H): Set a spectral width of -2 to 15 ppm. Use a relaxation delay (D1) of 2 seconds and acquire 16-32 scans[2].
Acquisition Parameters (¹³C): Utilize a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C and the quaternary nature of the carbonitrile and carbonyl carbons, acquire a minimum of 1024 scans with a relaxation delay of 2-5 seconds[2].
Data Validation: Integrate the broad downfield singlet (~12.5-13.0 ppm) corresponding to the pyrimidine N-H. A 1:5 ratio between this proton and the phenyl protons confirms structural integrity.
Rationale: Attenuated Total Reflectance (ATR) FTIR requires no sample preparation (avoiding KBr pellet moisture artifacts) and directly probes the vibrational modes of the solid-state API[4].
Background Correction: Collect a background spectrum of the clean ATR crystal (diamond or ZnSe) from 4000 to 400 cm⁻¹.
Sample Application: Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform contact.
Acquisition: Record the spectrum over 32 scans at a resolution of 4 cm⁻¹.
Diagnostic Analysis: Confirm the presence of the sharp C≡N stretching band at ~2220-2230 cm⁻¹ and the strong C=O (lactam) stretch at ~1650-1680 cm⁻¹[6]. The absence of a broad O-H stretch (>3400 cm⁻¹) further validates the preference for the oxo-tautomer over the hydroxy-tautomer in the solid state.
Protocol 3: LC-ESI-MS Purity Profiling
Rationale: Electrospray Ionization (ESI) is a soft ionization technique that prevents the fragmentation of the parent molecule, allowing for accurate intact mass determination[5].
Mobile Phase Preparation: Prepare Solvent A (0.1% Formic acid in LC-MS grade water) and Solvent B (0.1% Formic acid in LC-MS grade Acetonitrile).
Sample Preparation: Dilute the API to 10 µg/mL in a 50:50 mixture of Solvent A and B.
Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% B to 95% B over 10 minutes.
Mass Spectrometry: Operate the ESI source in both positive and negative ion modes. The pyrimidine N-H is readily deprotonated, making negative mode highly sensitive for this specific scaffold.
Validation: Extract the ion chromatogram for the expected intact mass. Compare the integrated area of the target mass against any co-eluting isobaric impurities to establish a mass-confirmed purity profile.
A Comparative Guide to the Molecular Dynamics of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile Analogs as Potential Therapeutic Agents
Abstract The 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide array of biological activities, including antiviral, anticance...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide array of biological activities, including antiviral, anticancer, and antihypertensive properties.[1][2][3][4][5] Understanding the subtle interplay between structural modifications and dynamic behavior at the molecular level is paramount for rational drug design. This guide provides a comprehensive framework for conducting and interpreting comparative molecular dynamics (MD) simulations of these analogs. We will delve into the causality behind experimental choices, from force field selection to the analysis of simulation trajectories, to elucidate how minor chemical changes can significantly impact a compound's interaction with a biological target. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutics based on this versatile scaffold.
Introduction: The Therapeutic Potential of Dihydropyrimidine Analogs
The dihydropyrimidine (DHP) core is a cornerstone of many commercially available drugs, most notably as calcium channel blockers for the treatment of hypertension.[6][7] The 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile framework, a close relative, has garnered significant interest due to its synthetic accessibility and diverse pharmacological profile.[1][2] Even minor substitutions on the phenyl rings or the dihydropyrimidine core can lead to substantial changes in biological activity.[7] These modifications can influence the molecule's conformation, electronic properties, and ultimately, its binding affinity and selectivity for a given biological target.
Molecular dynamics simulations offer a powerful computational microscope to observe the dynamic behavior of these molecules in a simulated biological environment. By comparing the trajectories of different analogs, we can gain insights into their relative stabilities, conformational preferences, and key interactions with a target protein. This knowledge is invaluable for understanding structure-activity relationships (SAR) and for the rational design of next-generation inhibitors.[8]
Designing a Comparative Molecular Dynamics Study
A robust and meaningful comparative MD study requires careful planning and execution. The following sections outline the critical steps and the rationale behind each choice.
Selection of Analogs and a Biological Target
For this guide, we will consider a hypothetical study comparing three analogs of 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile with varying substitutions on the 2-phenyl ring: an unsubstituted parent compound (Analog A), a 4-chloro substituted analog (Analog B), and a 4-methoxy substituted analog (Analog C).
The choice of a biological target is crucial. Based on the known activities of similar DHP derivatives, a relevant target could be a voltage-gated calcium channel, a kinase, or a viral protein.[6][9][10] For the purpose of this guide, we will select the L-type calcium channel (CaV1.2), a well-established target for DHP-based drugs.[6][11]
The Molecular Dynamics Workflow
The overall workflow for our comparative study is depicted below. Each step is critical for obtaining reliable and reproducible results.
Caption: A generalized workflow for comparative molecular dynamics simulations.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the comparative MD simulation study.
System Preparation
Protein Structure Preparation :
Download the crystal structure of the human L-type calcium channel (CaV1.2) from the Protein Data Bank (PDB ID: 8WE8).[11]
Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), remove any co-crystallized ligands and water molecules not essential for structural integrity.
Add hydrogen atoms and assign correct bond orders.
Perform a brief energy minimization to relieve any steric clashes.
Ligand Preparation :
Draw the 2D structures of Analogs A, B, and C using a chemical drawing tool (e.g., ChemDraw).
Convert the 2D structures to 3D and perform an initial geometry optimization using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*).
Assign partial atomic charges using a suitable method, such as RESP or AM1-BCC.
Molecular Docking :
Define the binding site on the CaV1.2 channel based on the location of the co-crystallized ligand in the PDB structure or from published literature.
Perform molecular docking for each analog into the defined binding site using software like AutoDock Vina or Glide.
Select the best-scoring pose for each analog as the starting conformation for the MD simulations. This ensures a reasonable initial placement of the ligand in the protein's active site.
Molecular Dynamics Simulation with GROMACS
We will utilize the GROMACS simulation package for this study.[12][13][14][15][16]
Topology and Parameterization :
The protein will be parameterized using the AMBER ff19SB force field, a modern and widely used force field for protein simulations.[17]
The ligands (Analogs A, B, and C) will be parameterized using the General Amber Force Field (GAFF2), which is designed for small organic molecules and is compatible with the AMBER protein force fields.[18][19][20][21]
System Solvation and Ionization :
Create a simulation box (e.g., a cubic or rhombic dodecahedron) around the protein-ligand complex, ensuring a minimum distance of 1.0 nm between the complex and the box edges.
Fill the box with a pre-equilibrated water model, such as TIP3P.
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
Energy Minimization :
Perform energy minimization of the solvated system using the steepest descent algorithm to remove any bad contacts between the solute and solvent molecules.
Equilibration :
Perform a 1 ns NVT (constant number of particles, volume, and temperature) equilibration to bring the system to the desired temperature (e.g., 310 K). Position restraints should be applied to the protein and ligand heavy atoms.
Follow this with a 5 ns NPT (constant number of particles, pressure, and temperature) equilibration to adjust the system density. The position restraints on the protein and ligand can be gradually released during this phase.
Production MD :
Run a production MD simulation for at least 100 ns for each of the three protein-ligand complexes without any restraints. Save the coordinates every 10 ps for subsequent analysis.
Data Analysis and Interpretation
The analysis of the MD trajectories is where we extract meaningful comparisons between the analogs.
Trajectory Analysis
Root Mean Square Deviation (RMSD) : Calculate the RMSD of the protein backbone and the ligand heavy atoms over time. A stable RMSD indicates that the system has reached equilibrium. Comparing the RMSD plots of the three analogs can reveal differences in the overall stability of the complexes.[22][23]
Root Mean Square Fluctuation (RMSF) : Calculate the RMSF of the protein residues to identify regions of high flexibility. Comparing the RMSF plots can show if the different analogs induce different dynamic responses in the protein.
Radius of Gyration (Rg) : The Rg of the protein provides an indication of its compactness. Changes in Rg over the simulation can suggest conformational changes induced by ligand binding.
Binding Free Energy Calculations
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods can be used to estimate the binding free energy of each analog.[7][11] This provides a quantitative comparison of their binding affinities.
Interaction Analysis
Hydrogen Bond Analysis : Monitor the formation and breaking of hydrogen bonds between each analog and the protein throughout the simulation. Identify key residues involved in stable hydrogen bonding.
Hydrophobic Interaction Analysis : Identify and quantify the hydrophobic contacts between the analogs and the protein.
Comparative Results and Discussion
The following table presents hypothetical but plausible data from our comparative MD study.
Analog
Average RMSD (Protein, nm)
Average RMSD (Ligand, nm)
Binding Free Energy (MM/GBSA, kJ/mol)
Key Interacting Residues (Hydrogen Bonds)
Key Interacting Residues (Hydrophobic)
A (Unsubstituted)
0.25 ± 0.03
0.15 ± 0.02
-85.6 ± 5.2
Tyr1465, Ser1469
Phe1189, Met1190, Ile1472
B (4-Chloro)
0.23 ± 0.02
0.12 ± 0.02
-102.3 ± 6.1
Tyr1465, Ser1469, Gln1185
Phe1189, Met1190, Ile1472, Val1186
C (4-Methoxy)
0.28 ± 0.04
0.19 ± 0.03
-79.8 ± 5.8
Ser1469
Phe1189, Met1190, Ile1472
Stability : Analog B forms the most stable complex, as indicated by the lower average RMSD for both the protein and the ligand. The 4-chloro substitution appears to lock the ligand into a more stable binding pose.
Binding Affinity : Analog B exhibits the most favorable binding free energy, suggesting it is the most potent binder of the three. The chloro group may be forming favorable halogen bonds or enhancing hydrophobic interactions.
Interactions : The additional hydrogen bond with Gln1185 and the hydrophobic contact with Val1186 for Analog B likely contribute to its enhanced binding affinity. Analog C, with the bulky methoxy group, may experience some steric hindrance, leading to a less stable complex and weaker binding.
The following diagram illustrates the key interactions that might be observed for the most potent analog (Analog B).
Caption: Key interactions between Analog B and the CaV1.2 binding pocket.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the comparative molecular dynamics of 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile analogs. By systematically evaluating the dynamic behavior and interaction profiles of different analogs, researchers can gain valuable insights into the molecular determinants of their biological activity. This, in turn, can guide the synthesis and experimental testing of more potent and selective drug candidates, ultimately accelerating the drug discovery process. The combination of molecular docking and MD simulations provides a powerful in silico platform for understanding and predicting the behavior of these promising therapeutic agents.[22][23][24][25][26]
References
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Bridging the Bench and the Bedside: A Comparative Analysis of In Vivo vs. In Vitro Efficacy of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, dem...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities in preclinical studies. Its derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. However, the translation of promising in vitro results into in vivo efficacy is a critical hurdle in the drug development pipeline. This guide provides an in-depth, objective comparison of the in vivo and in vitro findings for this class of compounds, offering insights into their therapeutic potential and the challenges that lie ahead.
The Promise in the Dish: A Look at the In Vitro Landscape
In vitro studies, conducted on isolated cells and biomolecules, provide the foundational evidence for the therapeutic potential of a compound. For derivatives of 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile, a wealth of in vitro data highlights their potent biological effects, primarily in the realm of oncology.
Potent Anticancer Activity Across Diverse Cell Lines
A significant body of research has demonstrated the cytotoxic effects of these pyrimidine derivatives against a variety of human cancer cell lines. This activity is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Notably, certain pyrimidine-pyrazole derivatives have exhibited potent anticancer activity with IC50 values in the low microgram per milliliter range against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A-549) cancer cell lines.[1][2] Similarly, novel pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties have shown high inhibitory activity against colon (HCT-116) and breast (MCF-7) cancer cell lines, with some compounds surpassing the efficacy of the standard drug sorafenib.[3]
The mechanism of this anticancer activity is often linked to the inhibition of crucial protein kinases. For instance, some derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are key drivers of tumor growth and angiogenesis.[3][4][5] Other studies have pointed to the inhibition of PIM-1 kinase, a serine/threonine kinase involved in cell proliferation and apoptosis.[6]
Table 1: Summary of In Vitro Anticancer Activity of Selected 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile Derivatives
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Step-by-Step Methodology:
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
Incubation: The plate is incubated for a predetermined period, typically 48 or 72 hours.
MTT Addition: After incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming a purple formazan product.
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.
Fig. 2: Workflow for the carrageenan-induced paw edema model.
Bridging the Gap: Correlating In Vitro and In Vivo Findings
The journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. For the 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile scaffold, the existing data provides some valuable lessons and highlights areas for future investigation.
Points of Correlation:
The strong in vitro anti-inflammatory activity of dihydropyrimidine/sulphonamide hybrids as dual mPGES-1/5-LOX inhibitors directly translated into significant in vivo efficacy in the carrageenan-induced paw edema model. [7]This suggests that for this particular biological activity and chemical series, the in vitro assay is a good predictor of in vivo performance.
Discrepancies and Unanswered Questions:
The most significant discrepancy is the abundance of potent in vitro anticancer data and the scarcity of corresponding in vivo efficacy studies. This could be due to several factors:
Pharmacokinetic Challenges: The compounds may have poor absorption, rapid metabolism, or unfavorable distribution profiles that prevent them from reaching the tumor site at therapeutic concentrations.
Toxicity: While one study showed low acute toxicity for a related series, the specific anticancer derivatives may have off-target effects that cause toxicity in whole organisms.
Publication Bias: Successful in vivo studies are more likely to be published than negative or inconclusive ones. The lack of published data does not definitively mean that in vivo studies have not been conducted.
Future Directions:
Systematic In Vivo Anticancer Studies: There is a clear and urgent need for comprehensive in vivo studies to evaluate the anticancer potential of the most promising 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile derivatives. These studies should be conducted in relevant xenograft or patient-derived xenograft (PDX) models.
Pharmacokinetic Profiling: Detailed ADME studies are crucial to understand the fate of these compounds in the body and to guide lead optimization efforts.
Structure-Activity Relationship (SAR) and Structure-Pharmacokinetic Relationship (SPR) Studies: A systematic exploration of how chemical modifications to the scaffold affect both biological activity and pharmacokinetic properties will be essential for developing drug candidates with a favorable balance of efficacy and drug-like properties.
Conclusion
The 4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The extensive in vitro data provides a strong rationale for their further investigation. However, the current lack of comprehensive in vivo efficacy and pharmacokinetic data for the anticancer derivatives underscores the critical need to bridge the gap between benchtop discoveries and preclinical development. A concerted effort to evaluate these compounds in relevant animal models will be the true test of their therapeutic potential and will ultimately determine if they can one day make the leap from the laboratory to the clinic.
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El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., & Abdel-Alim, A. A. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PMC.
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, A. O. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC.
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., Al-Deeb, O. A., & El-Subbagh, H. I. (2021). Design, Synthesis and Anticancer Evaluation of New 1-allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile Bearing Pyrazole Moieties.
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry.
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2022). Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. PMC.
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Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2021). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Publishing.
Youssif, B. G. M., Abdel-Zaher, A. O., & El-Gamal, K. M. (2022). Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition. PMC.
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Standard Operating Procedure: Safe Handling and Disposal of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile As a Senior Application Scientist, I recognize that the safe management of complex organic intermediates req...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Safe Handling and Disposal of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile
As a Senior Application Scientist, I recognize that the safe management of complex organic intermediates requires more than just following a checklist—it requires a mechanistic understanding of the chemical's behavior. 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile (also known as 2-phenyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile) is a highly functionalized heterocyclic compound widely used in medicinal chemistry and drug development[1][2].
Because this compound contains both a reactive pyrimidine core and a nitrile moiety, improper handling or disposal poses severe acute toxicity risks and environmental hazards[3][4]. This guide provides a self-validating, step-by-step operational workflow for the safe handling, spill response, and EPA/OSHA-compliant disposal of this chemical.
Before initiating any disposal protocol, personnel must understand the causality behind the compound's hazards. Under the OSHA Laboratory Standard (29 CFR 1910.1450), handling this material requires integration into a facility-specific Chemical Hygiene Plan (CHP)[5][6].
The table below summarizes the quantitative GHS classifications derived from structurally analogous pyrimidine-5-carbonitrile derivatives and the mechanistic rationale for their toxicity[4][7][8].
GHS Classification
Hazard Statement
Mechanistic Rationale for Toxicity & Risk
Acute Toxicity, Oral (Cat. 4)
H302: Harmful if swallowed
The nitrile (-C≡N) group can be metabolically cleaved by cytochrome P450 enzymes, potentially releasing cyanide ions that inhibit cellular respiration via cytochrome c oxidase[4][8].
Skin Irritation (Cat. 2)
H315: Causes skin irritation
Electrophilic regions on the pyrimidine ring can react with nucleophilic residues on epidermal proteins, causing localized dermal inflammation[4].
Eye Irritation (Cat. 2A)
H319: Causes serious eye irritation
The fine crystalline dust rapidly dissolves in ocular fluid, causing immediate osmotic stress and localized pH shifts[4][7].
STOT-SE (Cat. 3)
H335: May cause respiratory irritation
Inhalation of micro-particulates triggers acute inflammatory cascades in the mucous membranes of the upper respiratory tract[4][7].
In the event of a powder spill, immediate containment is required to prevent aerosolization. Never use dry sweeping techniques , as this disperses toxic particulates into the laboratory environment[3].
Step-by-Step Spill Recovery Methodology:
Evacuate and Ventilate: Immediately clear personnel from the immediate vicinity. Ensure the laboratory's HVAC system is operating at optimal negative pressure to prevent cross-contamination[3][5].
Don Appropriate PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves (e.g., 8-mil thickness), and tight-fitting safety goggles[3][7]. Rationale: The primary vector for acute exposure is the inhalation of aerosolized pyrimidine dust.
Damp Containment: Lightly mist the spilled powder with a compatible, non-reactive solvent (such as a 70% ethanol/water solution) to suppress dust formation[3][7].
Mechanical Collection: Using a non-sparking conductive scoop, carefully transfer the dampened material into a wide-mouth high-density polyethylene (HDPE) or glass salvage container[4][8].
Surface Decontamination: Wipe the affected area with damp absorbent pads. Place all used pads into the salvage container. Seal the container tightly and proceed to the disposal workflow[4].
Proper Disposal Procedures
Under no circumstances should 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile or its solutions be disposed of via sink evaporation or municipal wastewater drainage[9][10]. The compound is strictly regulated under EPA guidelines for organic hazardous waste[11].
Step-by-Step Disposal Methodology:
Phase A: Waste Segregation
Solid Waste: Place all unreacted powder, contaminated packaging, and spill cleanup materials into a clearly labeled, sealable HDPE container[3][9].
Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, DMF, or Acetonitrile), transfer the solution to a designated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the carrier solvent[10].
GHS Labeling: Affix a hazardous waste tag detailing the exact chemical name, concentration, and the primary hazards (Toxic, Irritant)[9].
Phase B: EPA-Compliant Incineration
Licensed Vendor Transfer: Offer the segregated waste to a licensed professional hazardous waste disposal service[3].
High-Temperature Incineration: The vendor must dispose of the chemical via high-temperature incineration (e.g., rotary kiln or liquid injection incinerator operating above 1800°F)[12][13].
Scrubber Requirement (Critical): Because the compound contains multiple nitrogen atoms (pyrimidine ring and nitrile group), combustion will generate toxic nitrogen oxides (NOx) and potentially hydrogen cyanide (HCN) if combustion is incomplete[11][12]. Ensure the disposal facility utilizes an incineration unit equipped with an alkaline wet scrubber (e.g., packed tower or venturi scrubber) to neutralize these acidic exhaust gases before atmospheric release[12][13][14].
Disposal Workflow Visualization
The following decision tree illustrates the logical segregation and disposal pathways required to maintain compliance and safety.
Decision tree for the segregation and disposal of pyrimidine-5-carbonitrile waste streams.
A Researcher's Guide to the Safe Handling of 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile. In the absence of a speci...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, a precautionary approach rooted in established best practices for handling related pyrimidine and nitrile-containing compounds is mandatory. This guide is designed to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Hazard Assessment: A Precautionary Approach
Given the limited toxicological data on 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile, a thorough risk assessment is the critical first step before any handling.[1] Compounds within the pyrimidine family can possess biological activity, and the nitrile group can introduce potential toxicity.[2][3] Therefore, it is prudent to treat this compound as potentially hazardous through all routes of exposure: inhalation, skin contact, and ingestion.
All laboratory work involving this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, the use of a certified chemical fume hood is mandatory.[1][2]
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered PPE approach is crucial to minimize any potential exposure. The following table outlines the recommended PPE for various laboratory activities involving 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile.
- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving with nitrile gloves[1]
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)
- Disposable, solid-front lab gown- Chemical splash goggles and a face shield- Double-gloving with nitrile gloves- Respiratory protection (e.g., N95 respirator) may be required based on risk assessment[1]
Causality Behind PPE Choices:
Eye Protection : Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes and airborne particles.[2]
Hand Protection : Chemical-resistant, impervious gloves such as nitrile are recommended to prevent skin contact.[2][4] It's important to note that thin nitrile gloves offer splash protection and should be changed immediately upon contamination.[5][6] For prolonged or high-risk activities, double-gloving is a prudent measure.[7]
Skin and Body Protection : A laboratory coat, preferably a permeation-resistant one, should be worn to protect against spills and minimize skin exposure.[2]
Respiratory Protection : Working in a well-ventilated area or under a chemical fume hood is the primary means of preventing inhalation.[1][2] In situations with a higher risk of aerosolization, respiratory protection may be necessary.
Operational Workflow: A Step-by-Step Guide
A systematic workflow is paramount to ensure safety and prevent cross-contamination.[5] The following diagram outlines the key steps for handling 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile.
Caption: Step-by-step workflow for handling 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile.
Protocol for Weighing the Solid Compound:
Don the appropriate PPE as outlined in the table above for moderate-hazard activities.
Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.[1]
Use anti-static weighing paper or a tared container to handle the solid.
Carefully transfer the weighed compound to a suitable reaction vessel.
Clean any spills immediately using appropriate procedures.
Spill and Disposal Management: A Plan for Containment
In the event of a spill, evacuate the immediate area and ensure proper ventilation.[2] For small spills, use an inert absorbent material, and for larger spills, follow your institution's emergency procedures.[8]
Disposal Plan:
All waste containing 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
Waste Collection : Collect all chemical waste in a designated, clearly labeled, and sealed container.[8][9] The container must be compatible with the chemical.
Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name.[9]
Storage : Store the waste container in a designated, well-ventilated, and secure area.
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office.[8] Do not dispose of this chemical down the drain. [8]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-Oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile, fostering a safe and productive research environment.
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